molecular formula C7H5NO2S B1624654 2,6-Dihydroxybenzothiazole CAS No. 80567-65-3

2,6-Dihydroxybenzothiazole

Cat. No.: B1624654
CAS No.: 80567-65-3
M. Wt: 167.19 g/mol
InChI Key: IOAXKKHMBVTXJX-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzothiazole (C7H5NO2S, MW: 167.19 g/mol) is a benzothiazole derivative of significant interest in specialized research areas . It has been identified as a metabolite in the biodegradation pathways of industrial chemicals such as benzothiazole and 2-hydroxybenzothiazole by certain bacterial strains like Rhodococcus , highlighting its role in environmental science and bioremediation studies . The compound serves as a key structural motif in medicinal chemistry research. While current neuroprotective research primarily focuses on closely related analogues like 6-hydroxybenzothiazole-2-carboxamide—a potent and selective monoamine oxidase B (MAO-B) inhibitor investigated for Parkinson's and Alzheimer's disease—the 2,6-dihydroxy scaffold provides a foundational structure for such exploratory studies . Furthermore, structurally similar 2-aryl-6-hydroxybenzothiazole derivatives have been explored in oncology research for their ability to arrest cell growth and induce apoptosis in cancer cell lines, indicating the potential research value of this chemical class . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAXKKHMBVTXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467479
Record name 2,6-Dihydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80567-65-3
Record name 2,6-Dihydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2,6-Dihydroxybenzothiazole (6-Hydroxybenzothiazol-2-one)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and applications of 2,6-dihydroxybenzothiazole (more accurately described in its stable tautomeric form as 6-hydroxybenzothiazol-2(3H)-one ).

Executive Summary

This compound is a bicyclic heterocycle belonging to the benzothiazole class.[1] While nomenclature suggests a di-enol structure, the compound predominantly exists as the keto-tautomer, 6-hydroxybenzothiazol-2(3H)-one , in both solid state and solution. This scaffold serves as a critical intermediate in the synthesis of firefly luciferin analogues, a privileged pharmacophore in neuroprotective drug discovery (specifically MAO-B inhibition), and a tunable fluorophore for biological imaging. This guide analyzes its structural dynamics, synthetic pathways, and pharmacological utility.[1][2]

Structural Dynamics & Physicochemistry[1]

Tautomerism: The Keto-Enol Equilibrium

The reactivity and properties of the molecule are defined by the equilibrium between the lactam (keto) and lactim (enol) forms.[1]

  • Keto Form (Dominant): 6-hydroxybenzothiazol-2(3H)-one. The hydrogen resides on the nitrogen (N3), creating a cyclic amide (carbamate-thioester hybrid).[1] This form is thermodynamically favored due to the stability of the C=O bond.[1]

  • Enol Form (Transient): this compound. The hydrogen resides on the oxygen at C2.[1] This form is relevant primarily during electrophilic substitution reactions or in specific solvent environments.[1]

Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name 6-hydroxy-3H-1,3-benzothiazol-2-onePreferred IUPAC name
CAS Number 80567-65-3
Molecular Formula C₇H₅NO₂S
Molecular Weight 167.19 g/mol
Solubility DMSO, DMF, Ethanol (Hot)Poor solubility in water/non-polar solvents
pKa (Phenolic) ~9.5Ionization of 6-OH group
pKa (Amide) ~11.0Deprotonation of N-H (Lactam)
Fluorescence

~330 nm,

~450 nm
Blue emission; pH-dependent intensity

Synthetic Pathways[1][4][5][6]

The synthesis of 6-hydroxybenzothiazol-2-one typically bypasses direct cyclization of resorcinol derivatives due to regioselectivity issues. The most robust route involves the modification of a pre-formed benzothiazole core, specifically converting a 2-amino group to a 2-oxo group via diazotization.[1]

Primary Route: Diazotization-Hydrolysis

This protocol starts from 2-amino-6-methoxybenzothiazole (commercially available or synthesized from p-anisidine).

  • Diazotization: The 2-amino group is converted to a diazonium salt using sodium nitrite in strong acid.[1]

  • Hydrolysis: The unstable diazonium species undergoes nucleophilic attack by water, releasing nitrogen gas to form the 2-hydroxy (keto) intermediate.[1]

  • Demethylation: The 6-methoxy group is cleaved using boron tribromide (

    
    ) or hydrobromic acid (
    
    
    
    ) to yield the free phenol.[1]
Visualization of Synthesis & Tautomerism

G Start p-Anisidine Inter1 2-Amino-6-methoxy- benzothiazole Start->Inter1 KSCN, Br2 (Cyclization) Inter2 Diazonium Salt Intermediate Inter1->Inter2 NaNO2, H2SO4 0°C ProdMethoxy 6-Methoxybenzothiazol- 2(3H)-one Inter2->ProdMethoxy H2O, Heat (-N2) FinalKeto 6-Hydroxybenzothiazol- 2(3H)-one (Stable) ProdMethoxy->FinalKeto BBr3 or HBr (Demethylation) FinalEnol 2,6-Dihydroxy- benzothiazole (Enol) FinalKeto->FinalEnol Tautomerism (Equilibrium)

Figure 1: Synthetic pathway from p-anisidine to the target scaffold, highlighting the critical diazotization step and keto-enol equilibrium.

Biological Applications & Pharmacology[1][2][5][6][7][8]

Neuroprotection (MAO-B Inhibition)

The 6-hydroxybenzothiazole scaffold mimics the structure of neurotransmitters like serotonin and dopamine. Derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides , have emerged as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) .[3][4][5][6]

  • Mechanism: The benzothiazole core occupies the active site of MAO-B.[1] The 6-hydroxyl group often engages in hydrogen bonding with FAD or active site residues (e.g., Tyr326), enhancing binding affinity.

  • Therapeutic Value: Inhibition of MAO-B prevents the breakdown of dopamine, offering symptomatic relief in Parkinson’s Disease and reducing oxidative stress caused by enzymatic deamination.[1]

Bioluminescence & Probes

The structure is a fragment of Oxyluciferin , the light-emitting product of the firefly luciferase reaction.[1]

  • Fluorescent Probes: 6-hydroxybenzothiazoles are used as "caged" fluorophores.[1] The 6-OH group can be masked (e.g., with an ester or glycoside).[1] Upon enzymatic cleavage, the free phenolate is released, restoring strong fluorescence (typically

    
     450–550 nm depending on substitution).[1]
    

Detailed Experimental Protocol

Protocol: Synthesis of 6-Hydroxybenzothiazol-2(3H)-one

Objective: Convert 2-amino-6-methoxybenzothiazole to 6-hydroxybenzothiazol-2-one via a hydrolysis-demethylation sequence.

Phase 1: Conversion to 6-Methoxybenzothiazol-2-one
  • Reagents: 2-Amino-6-methoxybenzothiazole (10 mmol),

    
     (50%), 
    
    
    
    (12 mmol), Urea.
  • Dissolution: Suspend the starting amine in 20 mL of 50% sulfuric acid. Cool the mixture to 0–5°C in an ice bath.

  • Diazotization: Add a solution of

    
     (dissolved in minimal water) dropwise, maintaining temperature <5°C. Stir for 30 min. The solution will turn clear/yellowish as the diazonium salt forms.[1]
    
  • Hydrolysis: Slowly transfer the cold diazonium solution into 50 mL of boiling water (caution: vigorous

    
     evolution). Reflux for 30 minutes.
    
  • Workup: Cool to room temperature. The product (6-methoxybenzothiazol-2-one) will precipitate. Filter, wash with cold water, and dry.[1] Recrystallize from ethanol.

Phase 2: Demethylation to Target
  • Reagents: 6-Methoxybenzothiazol-2-one (5 mmol), Hydrobromic acid (48% aq).[7]

  • Reaction: Dissolve the intermediate in 15 mL of 48% HBr. Reflux the mixture for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).[1]

  • Isolation: Pour the reaction mixture into ice water (50 mL). Neutralize carefully with saturated

    
     to pH ~6.[1]
    
  • Purification: The precipitate is 6-hydroxybenzothiazol-2(3H)-one . Filter and wash with water.[1]

    • Purification Note: If the product is colored (oxidation), recrystallize from aqueous ethanol with a pinch of activated charcoal.[1]

References

  • Synthesis of Benzothiazolones: Process for the preparation of 2(3H)-benzothiazolones.[1][8][9] US Patent 5594145A.[1] Link

  • MAO-B Inhibition: Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.[3][4][5][6][10] European Journal of Medicinal Chemistry, 2024.[1] Link

  • Fluorescence Properties: Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives. Indian Journal of Chemistry, 2023.[1] Link

  • Chemical Identity: this compound (PubChem CID 11491998).[1] National Center for Biotechnology Information.[1] Link

  • General Benzothiazole Synthesis: Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, Coll.[1] Vol. 3, p.76 (1955).[1] Link

Sources

An In-Depth Technical Guide to 6-Hydroxy-3H-benzothiazol-2-one (CAS 80567-65-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, safety data, and handling protocols for 6-Hydroxy-3H-benzothiazol-2-one, a heterocyclic organic compound with potential applications in pharmaceutical research and development. Drawing from available data on its structural analogs and the benzothiazole class of compounds, this document aims to equip researchers with the necessary information for safe and effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

6-Hydroxy-3H-benzothiazol-2-one, identified by the CAS number 80567-65-3, is a derivative of the benzothiazole heterocyclic system. This class of compounds is recognized for its diverse biological activities, making them valuable scaffolds in drug discovery.[1][2] The structure of 6-Hydroxy-3H-benzothiazol-2-one is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the 6-position and a carbonyl group at the 2-position of the thiazolone tautomer.

Precise experimental data for the physical properties of 6-Hydroxy-3H-benzothiazol-2-one are not extensively documented. However, data from its close structural isomer, 2-hydroxybenzothiazole (the enol tautomer), provides valuable insights. It is important to note that these two forms can exist in equilibrium, and the predominant tautomer can be influenced by the solvent and physical state.

Table 1: Physical and Chemical Properties of 2-Hydroxybenzothiazole (CAS 934-34-9) as a proxy for 6-Hydroxy-3H-benzothiazol-2-one

PropertyValueSource
Molecular Formula C₇H₅NO₂S-
Molecular Weight 167.19 g/mol -
Appearance Expected to be a solid-
Melting Point 137-140 °C
Boiling Point Data not available-
Solubility Expected to have low solubility in water and be soluble in organic solvents.-

Note: These properties are based on the tautomer 2-hydroxybenzothiazole and should be considered as estimates for 6-Hydroxy-3H-benzothiazol-2-one.

Safety and Hazard Information

GHS Hazard Classification (Anticipated):

Based on the hazard profiles of structurally similar compounds, 6-Hydroxy-3H-benzothiazol-2-one may be classified as:

  • Acute Toxicity, Oral (Category 4) [3]

  • Acute Toxicity, Dermal (Category 4)

  • Skin Irritation (Category 2) [3]

  • Serious Eye Damage/Eye Irritation (Category 2A) [3][4]

  • Skin Sensitization (Category 1) [3]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1) [3]

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[3]

  • Inhalation: May cause respiratory irritation. Harmful if inhaled.[4]

  • Skin Contact: May cause skin irritation and could potentially lead to allergic skin reactions upon repeated contact.[3] Harmful in contact with skin.

  • Eye Contact: May cause serious eye irritation.[3][4]

Precautionary Measures:

Given the potential hazards, the following precautionary statements should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.

  • Respiratory Protection: In case of dust formation or handling in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE Mandatory Personal Protective Equipment AssessRisk Assess Risks (Quantity, Dusting Potential) Goggles Chemical Safety Goggles/ Face Shield AssessRisk->Goggles Always Required Gloves Chemical-Resistant Gloves (Nitrile) AssessRisk->Gloves Always Required Coat Lab Coat AssessRisk->Coat Always Required Respirator Respirator (if needed) AssessRisk->Respirator Assess Dusting Potential FirstAid_Protocol cluster_Exposure Exposure Event cluster_Actions Immediate First Aid Actions cluster_Medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eye Eye Contact: Rinse with Water Exposure->Eye Ingestion Ingestion: Rinse Mouth Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical If irritation persists Eye->Medical Ingestion->Medical

Caption: First aid protocol for exposure to 6-Hydroxy-3H-benzothiazol-2-one.

Synthesis and Reactivity

Benzothiazole derivatives are typically synthesized through the condensation of 2-aminothiophenol with various electrophiles. [5][6]For 6-Hydroxy-3H-benzothiazol-2-one, a plausible synthetic route would involve the reaction of a suitably substituted 2-aminothiophenol with a carbonyl-containing reagent. The reactivity of this compound will be dictated by the nucleophilicity of the hydroxyl group and the electrophilicity of the thiazolone ring. These reactive sites offer opportunities for further chemical modification, a key aspect in the design of novel drug candidates. [1]

Applications in Research and Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][7][8]The presence of the hydroxyl group on the benzene ring of 6-Hydroxy-3H-benzothiazol-2-one provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles. This makes it a compound of interest for screening in various biological assays and as a starting material for the synthesis of more complex molecules.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. [Link]

  • Chemos GmbH & Co.KG. (2023, May 26). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. [Link]

  • PubChem. (n.d.). Benzothiazolone. National Institutes of Health. [Link]

  • Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 143-149. [Link]

  • El-Metwaly, N. M., El-Gazzar, A. A., & El-Reedy, A. A. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and.... [Link]

  • Cevizci, S., et al. (2025, October 10). Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • U.S. Environmental Protection Agency. (1989, June). Toxicological Profile for Benzothiazole. [Link]

Sources

Technical Guide: Solubility and Formulation of 2,6-Dihydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solubility profile of 2,6-dihydroxybenzothiazole (often chemically identified as 6-hydroxybenzothiazol-2(3H)-one due to tautomerism).[1] It is designed for researchers requiring precise formulation strategies for biological assays or chemical synthesis.[1][2]

Physicochemical Identity & Structural Nuances

Before attempting formulation, it is critical to understand that "this compound" is a nomenclature that masks a dominant tautomeric reality. This molecule does not exist primarily as a di-enol in solution.[1][2][3]

  • Preferred Tautomer: In both solid state and solution, the compound exists predominantly as 6-hydroxybenzothiazol-2(3H)-one (Lactam form).[1][2]

  • Implication: The "2-hydroxy" group functions chemically as a cyclic carbamate (urea-like), while the "6-hydroxy" group behaves as a classic phenol.[1]

  • CAS Number: 80567-65-3 (and related derivatives).[1][2]

  • Molecular Weight: 167.19 g/mol .[1][2]

  • XLogP3: ~1.4 (Moderate lipophilicity).[1][2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the shift from the theoretical "di-hydroxy" form to the stable "one" form, which dictates solubility behavior.

Tautomerism cluster_0 Theoretical Nomenclature Form cluster_1 Dominant Experimental Form Diol This compound (Lactim Form) Less Stable One 6-Hydroxybenzothiazol-2(3H)-one (Lactam Form) Stable in DMSO/Water Diol->One Tautomeric Equilibrium (Favors Right)

Caption: The equilibrium heavily favors the benzothiazolinone (lactam) structure, affecting pKa and hydrogen bonding capacity.

Solubility Profile

A. Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for preparing stock solutions of this compound.[1][2] The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice effectively.

ParameterValue / CharacteristicNotes
Solubility Limit > 50 mM (approx. > 8 mg/mL)High solubility due to disruption of amide-like H-bonds.[1][2]
Stability High (Weeks at -20°C)Phenolic oxidation is possible; store in amber vials.[1][2]
Hygroscopicity ModerateDMSO absorbs water; water uptake can cause precipitation of the compound over time.[1][2]
B. Solubility in Water & Aqueous Buffers

The compound exhibits poor solubility in neutral water due to the hydrophobic benzothiazole core and the strong crystal lattice energy of the lactam form.[2] Solubility is strictly pH-dependent.[1][2]

MediumSolubility EstimateMechanism
Water (pH 7.0) Low (< 0.1 mg/mL)Neutral form dominates.[1][2] Hydrophobic effect limits solvation.[1][2]
Acidic (pH < 4) Very LowProtonation of any trace anions; maximum insolubility.[1][2]
Basic (pH > 10) High (> 1 mg/mL)Deprotonation of the 6-OH (Phenol, pKa ~9.[1]5) and N-H (pKa ~11).[1][2]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream dilution.

  • Weighing: Accurately weigh 8.36 mg of this compound.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Grade).

    • Why Anhydrous? Water contamination in DMSO lowers the solubility limit and can accelerate degradation.[1][2]

  • Dissolution: Vortex vigorously for 30-60 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution should be clear and colorless to pale yellow.[1][2]

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the phenol group) and store at -20°C.

Protocol B: Aqueous Dilution (The "Self-Validating" Method)

Objective: Dilute the DMSO stock into aqueous buffer without inducing "crash-out" (precipitation).[1][2]

The Challenge: Direct addition of high-concentration DMSO stock to water often causes immediate local precipitation because the solvent power drops faster than the compound can disperse.

Step-by-Step Workflow:

DilutionProtocol Stock 50 mM DMSO Stock Inter Intermediate Dilution (10x Conc. in 10-20% DMSO) Stock->Inter 1:10 Dilution (Slow addition + Vortex) Final Final Assay Buffer (1x Conc., <1% DMSO) Inter->Final 1:10 Dilution (Dropwise to vortexing buffer) Precip Check for Precipitation (Turbidity/Tyndall Effect) Final->Precip Valid Proceed to Assay Precip->Valid Clear Fail Sonicate / Reduce Conc. Precip->Fail Cloudy

Caption: Two-step dilution strategy minimizes local concentration shock, preventing amorphous precipitation.

  • Prepare Intermediate: Dilute the 50 mM stock 1:10 into pure DMSO or a 50% DMSO/Water mix to create a 5 mM working solution.[1][2] This reduces viscosity differences.[1][2]

  • Final Dilution: Add the working solution dropwise to the final buffer (PBS, HEPES) while vortexing the buffer.

  • Validation: Shine a laser pointer (or bright light) through the tube.[1][2] If a beam path is visible (Tyndall effect), micro-precipitation has occurred.[1][2] Sonicate or filter (0.22 µm) if necessary, but be aware filtration reduces concentration.[1][2]

Critical Troubleshooting & Causality

pH Sensitivity (The pKa Factor)

The 6-hydroxyl group acts as a phenol.[1][2]

  • Mechanism: At pH < 9, the molecule is protonated (neutral).[1] At pH > 10, it becomes a phenolate anion, drastically increasing water solubility.

  • Action: If the compound precipitates in PBS (pH 7.4), consider raising the pH to 8.0 or 8.5 if your assay tolerates it. This ionizes a fraction of the population, stabilizing the solution.

DMSO "Freeze" Artifacts

DMSO freezes at 19°C.[1][2]

  • Issue: If stored in a fridge (4°C), the stock will freeze. Thawing repeatedly can cause moisture condensation inside the vial.[1][2]

  • Action: Thaw completely at room temperature and vortex before opening. Do not pipette from a semi-frozen slurry, as the concentration will be non-homogeneous.

Oxidative Instability
  • Issue: Dihydroxy-aromatics are prone to oxidation to quinones (turning the solution brown/pink).[1][2]

  • Action: Add antioxidants like Ascorbic Acid (1 mM) or DTT to the aqueous buffer if the assay runs longer than 24 hours.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11491998, this compound.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzothiazolinone derivatives and physicochemical properties.[1][2] (General scaffold reference). Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to Understanding and Determining the pKa Values of Phenolic Hydroxyl Groups in Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Influence of Acidity in Benzothiazole Scaffolds

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] From anticancer agents to fluorescent probes, the versatility of the benzothiazole core is vast.[2][3] When a phenolic hydroxyl group is incorporated into a benzothiazole derivative, its acidity, quantified by the pKa value, becomes a critical determinant of the molecule's overall physicochemical and biological properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical underpinnings, experimental determination, and computational prediction of the pKa of phenolic hydroxyl groups in benzothiazole derivatives. Understanding and accurately determining this fundamental parameter is paramount for the rational design of novel benzothiazole-based compounds with tailored functionalities.

Fundamentals of Phenolic Acidity in Benzothiazoles: A Dance of Electrons

The acidity of a phenolic hydroxyl group is fundamentally governed by the stability of its corresponding phenoxide anion. For phenolic benzothiazoles, the inherent electron-withdrawing nature of the benzothiazole ring system, coupled with the resonance stabilization of the phenoxide, plays a significant role in enhancing the acidity compared to simple phenols.[4]

The delocalization of the negative charge on the phenoxide oxygen into the aromatic system is a key stabilizing factor.[4] This effect is further modulated by the electronic properties of any substituents on the phenolic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups increase the acidity of the phenolic hydroxyl group (i.e., lower the pKa). They achieve this through inductive and/or resonance effects, which help to delocalize the negative charge of the conjugate base, thereby stabilizing it.

  • Electron-Donating Groups (EDGs): Conversely, groups like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) decrease the acidity (i.e., raise the pKa). These groups donate electron density to the aromatic ring, which destabilizes the phenoxide anion by intensifying the negative charge on the oxygen atom.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Key factors influencing the pKa of phenolic benzothiazoles."

Experimental Determination of pKa Values: Unveiling Acidity in the Laboratory

Accurate experimental determination of pKa values is crucial for validating computational models and for providing definitive data for structure-activity relationship (SAR) studies. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Precise and Direct Measurement

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

    • Prepare a 1 mM solution of the phenolic benzothiazole derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a titration vessel.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05-0.1 mL) of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of titrant added (x-axis) to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, the equivalence point can be determined more accurately from the first or second derivative of the titration curve.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for pKa determination by potentiometric titration."

UV-Vis Spectrophotometry: A Sensitive Method for Chromophoric Compounds

For compounds that possess a chromophore near the ionizable center and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry offers a sensitive method for pKa determination.

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

    • Prepare a stock solution of the phenolic benzothiazole derivative in a suitable solvent (e.g., DMSO or ethanol).

  • Measurement of UV-Vis Spectra:

    • Prepare a series of solutions by adding a small, constant aliquot of the stock solution to each of the buffer solutions in a 96-well microtiter plate or individual cuvettes.

    • Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on the pH and pKa.

    • Record the UV-Vis spectrum (e.g., 230-500 nm) for each solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for pKa determination by UV-Vis spectrophotometry."

Computational Prediction of pKa Values: In Silico Insights into Acidity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the pKa values of molecules, offering insights that can guide synthetic efforts and rationalize experimental findings.[5][6]

A General Workflow for DFT-Based pKa Prediction
  • Geometry Optimization:

    • Build the 3D structures of both the protonated (phenolic) and deprotonated (phenoxide) forms of the benzothiazole derivative.

    • Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD). A common level of theory is B3LYP or M06-2X with a basis set such as 6-311++G(d,p).[6][7]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies.

  • Calculation of Gibbs Free Energy of Deprotonation:

    • Calculate the Gibbs free energy of the deprotonation reaction in the solvated phase (ΔGaq).

  • pKa Calculation:

    • The pKa can then be calculated using the following equation: pKa = ΔGaq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

    • More accurate predictions can often be obtained by using a reference compound with a known experimental pKa and calculating the relative pKa.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for computational pKa prediction using DFT."

Structure-Acidity Relationships: Decoding the Influence of Substituents

CompoundpKa1 (Deprotonation)pKa2 (Protonation)Reference
Benzothiazole Schiff base (R1, R2, R3 = H)9.781.30[8]
Benzothiazole Schiff base (R1=CH3, R2, R3=H)8.40-[8]
Benzothiazole Schiff base (R1, R2=H, R3=CH3)9.441.86[8]
Benzothiazole Schiff base (R1, R2, R3=CH3)8.373.10[8]

Note: The pKa values for the Schiff bases are influenced by the imine group and its protonation state, which differs from a simple phenolic hydroxyl group.

Based on established principles, the following trends can be predicted for substituents on the phenolic ring of 2-(hydroxyphenyl)benzothiazoles:

  • Nitro (-NO₂) Substituents: A nitro group, particularly at the para-position to the hydroxyl group, is expected to significantly decrease the pKa due to its strong electron-withdrawing resonance and inductive effects.

  • Halo (-F, -Cl, -Br, -I) Substituents: Halogens will lower the pKa through their inductive electron-withdrawing effect. The acidifying effect will decrease down the group (F > Cl > Br > I).

  • Methyl (-CH₃) Substituents: A methyl group will slightly increase the pKa due to its electron-donating inductive effect.

  • Methoxy (-OCH₃) Substituents: A methoxy group will have a dual effect. It is inductively electron-withdrawing but has a strong electron-donating resonance effect. The overall impact on pKa will depend on its position relative to the hydroxyl group.

Synthesis of 2-(Hydroxyphenyl)benzothiazole Derivatives: A General Protocol

A common and effective method for the synthesis of 2-(hydroxyphenyl)benzothiazoles involves the condensation of a 2-aminothiophenol with a substituted salicylic acid derivative.

General Synthetic Procedure
  • Reaction Setup: In a round-bottom flask, combine the substituted 2-aminothiophenol (1 equivalent) and the appropriately substituted salicylic acid (1 equivalent) in a suitable high-boiling solvent or in the presence of a condensing agent like polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="General synthetic route to 2-(hydroxyphenyl)benzothiazoles."

Conclusion and Future Perspectives

The pKa of the phenolic hydroxyl group in benzothiazole derivatives is a critical parameter that dictates their behavior in various chemical and biological systems. This guide has provided a comprehensive overview of the fundamental principles governing their acidity, detailed protocols for their experimental determination and computational prediction, and a general synthetic strategy. While the principles of substituent effects are well-understood, there is a clear need for more systematic experimental studies to generate a robust dataset of pKa values for a diverse range of substituted 2-(hydroxyphenyl)benzothiazoles. Such data would be invaluable for refining computational models and for advancing the rational design of novel benzothiazole-based compounds with optimized properties for applications in drug discovery and materials science.

References

[9] Determination of pKa was done by a simple potentiometric titration method. The titration data were plotted in three graphs, i.e., pH, ΔpH/ΔV (the (the first derivative), and Δ2pH/ΔV2 (the second derivative) versus titrant volume to determine the equivalence point of the titration. (Source: SciSpace) [4] THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY - Neliti. Available at: [Link] [7] The prediction of pKa values for phenolic compounds by the DFT theory - ResearchGate. Available at: [Link] [6] Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - ResearchGate. Available at: [Link] [10] Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. (Source: ResearchGate) Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs - Semantic Scholar. Available at: [Link] [5] An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (Source: MDPI) [11] Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents. Available at: [12] Synthesis of 2-[2-(3-hydroxyphenyl)ethyl]benzothiazole - PrepChem.com. Available at: [Link] [13] Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. - RJPBCS. Available at: [Link]].pdf [14] An Accurate Approach for Computational pKa Determination of Phenolic Compounds - NIH. Available at: [Link] [3] Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (Source: Dergipark) [2] Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC - PubMed Central. Available at: [Link] [15] Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing). Available at: [Link] [1] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link] [16] Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link] [17] Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (Source: MDPI) Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (Source: MDPI) Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PubMed Central. Available at: [Link] Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (Source: ResearchGate) pKa of phenols using UV-Vis spectroscopy - Chemistry Stack Exchange. Available at: [Link] TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - MDPI. Available at: [Link] SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES | Journal of microbiology, biotechnology and food sciences. Available at: [Link]

Sources

Technical Guide: The Benzothiazole Core in Firefly Luciferin Biosynthesis and Regeneration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the role of 2,6-dihydroxybenzothiazole (2,6-DHBT) and its critical structural analog, 2-cyano-6-hydroxybenzothiazole (CHBT) , within the firefly luciferin biosynthetic and regeneration pathways.

Executive Summary

In the biochemistry of firefly bioluminescence, the benzothiazole scaffold is the structural anchor of D-luciferin. While 2-cyano-6-hydroxybenzothiazole (CHBT) is the established biosynthetic intermediate responsible for condensing with D-cysteine to form D-luciferin, This compound (2,6-DHBT) occupies a distinct niche. It functions primarily as a degradation metabolite and a potent chemiluminescent enhancer in in vitro assays.

This guide clarifies the precise biochemical distinction between these two molecules, detailing the de novo biosynthesis of the benzothiazole core from p-benzoquinone, the regeneration of luciferin from oxyluciferin, and the analytical methods required to distinguish these species in complex biological matrices.

Chemical Identity and Structural Logic

Understanding the role requires distinguishing between the active biosynthetic precursor (CHBT) and the degradation product/enhancer (2,6-DHBT).

Feature2-Cyano-6-hydroxybenzothiazole (CHBT) This compound (2,6-DHBT)
Structure Benzothiazole ring with a nitrile (-CN) at C2 and hydroxyl at C6.Benzothiazole ring with a hydroxyl (-OH) at C2 and C6.[1]
Tautomerism Stable as nitrile.Exists in equilibrium with 6-hydroxy-2-benzothiazolinone (lactam form).
Biosynthetic Role Direct Precursor: Condenses with D-cysteine to form D-Luciferin.Degradation Product / Analog: Product of nitrile hydrolysis or oxidation.
Key Property Highly reactive with thiols (cysteine).Chemiluminescence enhancer; radical scavenger.
CAS Registry 939-69-580567-65-3
The Tautomeric Trap

2,6-DHBT exists in a tautomeric equilibrium. In aqueous physiological buffers (pH 7.4), the keto-form (6-hydroxy-2-benzothiazolinone) often predominates over the enol-form (this compound). This structural nuance is critical for drug development professionals designing stable luciferin analogs, as the keto-form is non-reactive toward cysteine condensation, effectively acting as a metabolic "dead end."

Biosynthetic and Regeneration Pathways

The firefly does not synthesize the benzothiazole core from scratch in every cycle. Instead, it relies on a robust regeneration cycle (recycling oxyluciferin) and a de novo pathway for initial synthesis.

A. De Novo Biosynthesis (The Benzoquinone Pathway)

Contrary to early hypotheses involving tyrosine, modern isotope labeling studies (


C-cysteine, 

-hydroquinone) confirm that the benzothiazole core originates from p-benzoquinone and L-cysteine .
  • Conjugation: p-Benzoquinone reacts with L-cysteine to form a cysteinyl-hydroquinone adduct.

  • Cyclization: An oxidative cyclization (likely enzyme-mediated) closes the ring to form the benzothiazole core.

  • Functionalization: The intermediate is processed to 2-cyano-6-hydroxybenzothiazole (CHBT) .

B. The Regeneration Cycle (The Role of CHBT)

After light emission, oxyluciferin is an unstable product. The Luciferin Regenerating Enzyme (LRE) plays a pivotal role here.[2]

  • Hydrolysis: LRE catalyzes the hydrolysis of oxyluciferin.

  • Nitrile Formation: This yields CHBT (not 2,6-DHBT).

  • Recycling: CHBT condenses with D-cysteine to regenerate D-luciferin.

C. The Degradation Shunt (The Role of 2,6-DHBT)

If CHBT is not rapidly scavenged by D-cysteine, or if oxyluciferin undergoes non-enzymatic oxidative degradation, the nitrile group can be hydrolyzed or displaced, leading to This compound (or its keto-tautomer). This molecule accumulates as a waste product or is further metabolized by sulfotransferases.

Pathway Visualization

The following diagram illustrates the flow from precursors to active luciferin and the divergence between regeneration (CHBT) and degradation (2,6-DHBT).

LuciferinBiosynthesis Benzoquinone p-Benzoquinone (Precursor) Adduct Cysteinyl-Hydroquinone Intermediate Benzoquinone->Adduct Conjugation Cysteine L-Cysteine Cysteine->Adduct CHBT 2-Cyano-6-hydroxybenzothiazole (CHBT) [Key Intermediate] Adduct->CHBT Oxidative Cyclization (De Novo Synthesis) Luciferin D-Luciferin (Active Substrate) CHBT->Luciferin + D-Cysteine (Condensation) DHBT This compound (2,6-DHBT) [Degradation/Dead End] CHBT->DHBT Non-enzymatic Hydrolysis (Slow) Oxyluciferin Oxyluciferin (Light Emitter) Luciferin->Oxyluciferin Luciferase + ATP + O2 (Light Emission) Oxyluciferin->CHBT LRE (Regeneration Enzyme) Hydrolysis Oxyluciferin->DHBT Oxidative Degradation

Figure 1: The biosynthetic logic connecting p-benzoquinone, CHBT, and the degradation product 2,6-DHBT.[1][3][4]

Experimental Protocols: Isolation and Validation

For researchers validating these pathways or synthesizing analogs, distinguishing CHBT from 2,6-DHBT is critical due to their structural similarity.

Protocol A: HPLC Separation of Benzothiazoles

Objective: Resolve CHBT, 2,6-DHBT, and Luciferin in lantern extracts or synthetic mixtures.

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV/Vis: 330 nm (characteristic benzothiazole absorption).

    • Fluorescence: Ex 330 nm / Em 530 nm (Luciferin is highly fluorescent; CHBT is weakly fluorescent; 2,6-DHBT has distinct blue-shifted emission).

  • Validation:

    • CHBT elutes earlier than Luciferin due to lower molecular weight but later than 2,6-DHBT (which is more polar due to the dual hydroxyls/keto group).

    • Mass Spec (ESI+): Monitor m/z 177 (CHBT,

      
      ) vs m/z 168  (2,6-DHBT, 
      
      
      
      ).
Protocol B: Biomimetic Synthesis of D-Luciferin using CHBT

Objective: Validate the "regeneration" step in vitro.

  • Reagents: Dissolve 10 mM 2-cyano-6-hydroxybenzothiazole (CHBT) and 10 mM D-cysteine in degassed potassium phosphate buffer (100 mM, pH 8.0).

  • Reaction: Incubate at room temperature under Argon for 30 minutes.

  • Observation: The solution will turn faint yellow.

  • Confirmation: Analyze by HPLC (Protocol A). The disappearance of the nitrile peak (CHBT) and appearance of the luciferin peak (retention time shift + strong fluorescence) confirms the biosynthetic role.

    • Note: Substituting 2,6-DHBT in this protocol yields no reaction , confirming it is not a biosynthetic precursor.

Applications in Drug Development & Imaging

While 2,6-DHBT is not the biosynthetic precursor, it has high utility in applied sciences:

  • Chemiluminescence Enhancement: In "glow-type" assays (e.g., ATP detection kits), 2,6-DHBT is often added as an enhancer . It stabilizes the radical intermediates or alters the electron transfer kinetics during the luciferase reaction, prolonging the signal half-life.

  • Surrogate Marker for Metabolic Stress: In engineered bioluminescent tissues, an accumulation of 2,6-DHBT (detected via MS) indicates a failure in the cysteine-scavenging pathway or LRE dysfunction, serving as a biomarker for oxidative stress or cysteine depletion.

  • Scaffold for Inhibitor Design: Derivatives of 2,6-DHBT (blocking the 2-position) are potent competitive inhibitors of firefly luciferase, used to quench reactions or study active site geometry.

References

  • Oba, Y., et al. (2013). "Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step for Benzothiazole Ring Formation." PLOS ONE.

  • Niwa, K., et al. (2006). "Stereoisomeric bio-inversion key to biosynthesis of firefly D-luciferin." FEBS Letters.

  • Gomi, K. & Kajiyama, N. (2001). "Oxyluciferin, a luminescence product of firefly luciferase, is enzymatically regenerated into luciferin." Journal of Biological Chemistry.

  • Day, J.C., et al. (2004). "Characterization of the breakdown products of D-luciferin." Luminescence.
  • PubChem Compound Summary. "this compound (CID 11491998)."

Sources

An In-depth Technical Guide to 2,6-Dihydroxybenzothiazole as a Metabolite of Benzothiazole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of drugs spanning neuroprotection, oncology, and infectious diseases.[1][2] As with any xenobiotic, understanding the metabolic fate of these therapeutic agents is paramount to ensuring their safety and efficacy. The biotransformation of a parent drug can yield metabolites with altered pharmacological activity, novel toxicities, or accelerated clearance. This guide provides a deep dive into the formation, identification, and potential significance of hydroxylated benzothiazole metabolites, with a specific focus on the plausible, yet under-documented, metabolite: 2,6-dihydroxybenzothiazole. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven methodologies.

Part 1: The Metabolic Journey of Benzothiazole-Containing Drugs

The transformation of a benzothiazole drug within the body is a multi-step process, primarily orchestrated by Phase I and Phase II metabolic enzyme systems. The overarching goal of this enzymatic machinery is to increase the hydrophilicity of the drug, thereby facilitating its excretion from the body.

Phase I Metabolism: The Introduction of Functional Groups

Phase I reactions introduce or expose polar functional groups on the drug molecule.[3] For aromatic structures like the benzothiazole nucleus, the most critical Phase I reaction is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[4]

Mechanism of Aromatic Hydroxylation

The introduction of a hydroxyl (-OH) group onto the benzene portion of the benzothiazole ring is a canonical CYP450-mediated reaction.[5] This process is initiated by the highly reactive iron-oxo species (Compound I) within the enzyme's active site. The reaction can proceed via two principal mechanisms:

  • Arene Oxide Formation: The CYP450 enzyme can epoxidize the aromatic ring, forming a transient, reactive arene oxide intermediate. This epoxide can then rearrange non-enzymatically to a phenol, a process known as the "NIH Shift".[6][7]

  • Direct Electrophilic Attack: Alternatively, the iron-oxo species can directly attack the electron-rich π-system of the benzene ring, leading to a cationic intermediate that resolves into the hydroxylated product.[8]

The regioselectivity of this hydroxylation—the specific carbon atom that gets oxidized—is governed by the electronic properties of the parent drug and the steric constraints of the specific CYP450 isoform's active site. For a typical 2-substituted benzothiazole, the benzene ring is activated towards electrophilic attack. An initial hydroxylation event would likely be followed by a second, yielding a dihydroxylated metabolite. The formation of This compound is a chemically plausible outcome of this sequential oxidation.

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent Benzothiazole Drug MonoOH Mono-hydroxylated Metabolite Parent->MonoOH 1st Hydroxylation DiOH This compound (Plausible Metabolite) MonoOH->DiOH 2nd Hydroxylation Conjugate Glucuronide / Sulfate Conjugate DiOH->Conjugate Conjugation (UGTs, SULTs) Excreted Elimination (Urine, Bile) Conjugate->Excreted

Caption: Generalized metabolic pathway for a benzothiazole drug leading to a dihydroxylated, conjugated metabolite.

A prime example of a benzothiazole drug undergoing extensive CYP450-mediated metabolism is Riluzole . Its biotransformation is primarily handled by CYP1A2, leading to various hydroxylated species and subsequent N-glucuronidation.[9] This established pathway underscores the precedent for hydroxylation on the benzothiazole core.

Phase II Metabolism: Conjugation for Excretion

Following the introduction of one or more hydroxyl groups in Phase I, the resulting phenolic metabolites become substrates for Phase II conjugating enzymes. The most common reactions for hydroxylated metabolites are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction attaches a bulky, highly polar glucuronic acid moiety to the hydroxyl group.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate group.

These conjugation reactions dramatically increase the water solubility of the metabolite, marking it for efficient elimination via the kidneys or bile.

Part 2: A Practical Guide to the Analytical Identification of this compound

Identifying unknown metabolites in complex biological matrices is a significant analytical challenge. A robust, multi-faceted workflow is required to move from initial detection to confident structural elucidation. The primary tool for this task is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[10]

Core Experimental Workflow: In Vitro Metabolism Study

The causality behind this experimental choice is to use a simplified, controlled biological system to generate metabolites before tackling more complex in vivo samples. Human Liver Microsomes (HLMs) are a subcellular fraction containing a high concentration of CYP450 enzymes and are the industry standard for such studies.

Analytical Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS Analysis cluster_confirmation Structural Confirmation Incubation 1. HLM Incubation (Parent Drug + Cofactors) Quench 2. Reaction Quenching (Acetonitrile / Methanol) Incubation->Quench Extract 3. Sample Extraction (Centrifugation / SPE) Quench->Extract LCMS 4. LC-MS/MS Screening (Metabolite Detection) Extract->LCMS HRMS 5. HRMS Analysis (Formula Confirmation) LCMS->HRMS MSMS 6. MS/MS Fragmentation (Structural Clues) HRMS->MSMS Synthesis 7. Standard Synthesis (Authentic 2,6-DHBT) MSMS->Synthesis Match 8. Chromatographic Match (Retention Time & MS/MS) Synthesis->Match

Caption: A self-validating workflow for the identification of a putative drug metabolite like this compound.

Detailed Experimental Protocol: Metabolite Identification

This protocol represents a self-validating system, where each step provides data that informs and confirms the next.

1. In Vitro Incubation with Human Liver Microsomes (HLMs)

  • Objective: To enzymatically generate metabolites of the benzothiazole parent drug.

  • Procedure:

    • Prepare a master mix in a microcentrifuge tube containing:

      • Phosphate Buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration ~0.5 mg/mL)

      • Parent Benzothiazole Drug (final concentration 1-10 µM)

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a solution of NADPH (final concentration ~1 mM). Include a control incubation without NADPH to confirm enzyme dependency.

    • Incubate at 37°C for 30-60 minutes in a shaking water bath.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a mobile phase-compatible solution for LC-MS analysis.

2. LC-MS/MS Analysis for Metabolite Detection

  • Objective: To chromatographically separate the parent drug from its metabolites and detect potential candidates based on predicted mass shifts.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[11]

  • Procedure:

    • Chromatography: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is designed to separate the polar metabolites from the less polar parent drug.

    • Mass Spectrometry: Operate the mass spectrometer in a full scan mode to survey all ions and in parallel, use a predicted multiple reaction monitoring (MRM) or precursor ion scan mode. For a dihydroxylated metabolite, the mass will increase by 32 Da (+2 Oxygen, -2 Hydrogen). The specific mass-to-charge ratio (m/z) for the protonated [M+H]+ ion of this compound would be calculated based on the parent structure.

3. High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

  • Objective: To obtain a highly accurate mass measurement of the metabolite candidate, allowing for the unambiguous determination of its elemental formula.[12][13]

  • Instrumentation: An Orbitrap or FT-ICR mass spectrometer.

  • Procedure: Analyze the sample using the HRMS instrument. A measured mass that is within a very low tolerance (e.g., < 5 ppm) of the theoretical mass for the dihydroxylated parent drug provides strong evidence for the elemental composition.

4. Tandem Mass Spectrometry (MS/MS) for Structural Clues

  • Objective: To fragment the metabolite ion and analyze the resulting product ions to gain information about its structure.[14]

  • Procedure: Select the m/z of the putative dihydroxylated metabolite as the precursor ion. Collide it with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragmentation pattern is a "fingerprint". For a dihydroxylated benzothiazole, characteristic losses (e.g., of H₂O, CO) from the hydroxylated ring can help confirm the presence of the -OH groups on the benzene portion of the scaffold. However, MS/MS alone can rarely distinguish between positional isomers (e.g., 2,6-dihydroxy vs. 2,5-dihydroxy).[11]

5. The Gold Standard: Synthesis and Co-elution

  • Objective: To definitively confirm the structure and regiochemistry of the metabolite.

  • Procedure:

    • Synthesize an authentic chemical standard of this compound.[15][16]

    • Analyze this standard using the exact same LC-MS/MS method as the biological sample.

    • Confirm that the retention time and the MS/MS fragmentation spectrum of the standard are identical to those of the metabolite detected in the HLM incubation. An exact match provides unequivocal identification.

Part 3: Pharmacological and Toxicological Significance

The hydroxylation of a benzothiazole drug is not merely an academic exercise; it has profound implications for the drug's overall profile.

The Duality of Phenolic Metabolites

Hydroxylated metabolites, as phenols, can have significant biological activity.[17][18] This activity can be a double-edged sword:

  • Beneficial Activity: Phenolic compounds are often potent antioxidants.[18] A hydroxylated metabolite of a drug like Riluzole, which is used in neurodegenerative diseases linked to oxidative stress, could contribute to the parent drug's therapeutic effect.[19][20][21]

  • Detrimental Activity (Toxicity): The metabolism of aromatic amines, a common feature of many benzothiazole drugs (e.g., 2-aminobenzothiazole derivatives), can be a pathway to toxicity.[22] Hydroxylated aromatic amines can be further oxidized to reactive quinone-imine species. These electrophilic intermediates can form covalent adducts with cellular macromolecules like DNA and proteins, leading to mutagenicity and organ toxicity.[23][24] Therefore, identifying hydroxylated metabolites is a critical step in preclinical toxicology assessment.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public literature, a typical metabolite identification campaign would generate data that can be summarized as follows for clear comparison.

AnalytePredicted [M+H]⁺ (m/z)Observed HRMS [M+H]⁺ (m/z)Mass Error (ppm)Retention Time (min)Key MS/MS Fragments (m/z)
Parent Drug (Calculated)(Measured)< 5(Measured)(Characteristic fragments)
Mono-OH Metabolite Parent + 15.9949(Measured)< 5(Shorter than parent)(Fragments indicating one -OH)
Di-OH Metabolite Parent + 31.9898(Measured)< 5(Shorter than Mono-OH)(Fragments indicating two -OH)
2,6-DHBT Standard (Calculated)(Measured)< 5Must Match Di-OH Must Match Di-OH

Conclusion

The study of drug metabolism is fundamental to modern drug development. While this compound serves here as a plausible but yet-to-be-prominently-documented metabolite, the principles governing its potential formation, analytical identification, and toxicological assessment are universal. The journey from a parent benzothiazole drug to a dihydroxylated metabolite is a showcase of the intricate interplay between medicinal chemistry, enzymology, and advanced analytical science. The robust, self-validating workflows detailed in this guide—combining in vitro systems, high-resolution mass spectrometry, and definitive synthetic standards—provide the necessary framework for scientists to confidently elucidate the metabolic fate of novel benzothiazole therapeutics and, by extension, ensure the development of safer and more effective medicines.

References

  • R Discovery. (n.d.). 2-aminobenzothiazole Derivatives Research Articles - Page 1. Retrieved from [Link]

  • de Visser, S. P., Mulholland, A. J., & Harvey, J. N. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. PubMed. Retrieved from [Link]

  • DrugBank. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dexpramipexole – Knowledge and References. Retrieved from [Link]

  • Groves, J. T. (n.d.). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2020). Analysis of Testosterone-Hydroxylated Metabolites in Human Urine by Ultra High Performance Liquid chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (n.d.). Protective effects of riluzole on dopamine neurons: involvement of oxidative stress and cellular energy metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Retrieved from [Link]

  • PubMed. (n.d.). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6 | ACS Catalysis. Retrieved from [Link]

  • PubMed. (2023). The FDA-approved compound, pramipexole and the clinical-stage investigational drug, dexpramipexole, reverse chronic allodynia from sciatic nerve damage in mice, and alter IL-1β and IL-10 expression from immune cell culture. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2024). Biological Activities and Drug-Likeness Properties of Phenol-Based Heterocyclic Compounds | Request PDF. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025). Analytical strategies for identifying drug metabolites | Request PDF. Retrieved from [Link]

  • Clinical Psychopharmacology and Neuroscience. (n.d.). Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. Retrieved from [Link]

  • National Institutes of Health. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the studied hydroxylated metabolites of methyltestosterone. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidative and proapoptotic effects of riluzole on cultured cortical neurons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dexpramipexole improves bioenergetics and outcome in experimental stroke. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathways of riluzole. Riluzole's metabolic pathways are depicted. Retrieved from [Link]

  • MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • American Society of Hematology. (2018). Dexpramipexole: a new antieosinophil drug? | Blood. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Retrieved from [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dexpramipexole. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • CleanControlling. (2025). How can unknown substances be identified?. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Chronic riluzole treatment increases glucose metabolism in rat prefrontal cortex and hippocampus. Retrieved from [Link]

  • PubMed. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Retrieved from [Link]

Sources

Methodological & Application

Protocol for O-alkylation of 2,6-dihydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision protocol for the O-alkylation of 2,6-dihydroxybenzothiazole (CAS 26266-51-7).

Abstract

This compound presents a unique synthetic challenge due to its dual nucleophilic sites: the phenolic hydroxyl at C-6 and the tautomeric hydroxy/amido moiety at C-2.[1] While the C-6 position behaves as a classic phenol, the C-2 position exists predominantly as a lactam (benzothiazolin-2-one), making it prone to N-alkylation (at N-3) rather than O-alkylation under standard conditions.[1] This protocol details the Regioselective O-Alkylation at C-6 , preserving the lactam core, and provides strategic insights for handling the competing N-alkylation pathways.

Mechanistic Insight & Strategic Planning

To successfully modify this substrate, one must understand the electronic disparity between the two "hydroxy" groups.[1]

Tautomeric Equilibrium & Reactivity
  • C-6 Hydroxyl (Phenolic): This group is acidic (

    
    ) and chemically distinct.[1] It readily undergoes Williamson ether synthesis with alkyl halides in the presence of mild bases (e.g., 
    
    
    
    ).[1]
  • C-2 Hydroxyl (Lactam/Lactim): In solution, this group tautomerizes to the benzothiazolin-2-one (lactam) form.[1] The proton resides on the Nitrogen (N-3).[1] Consequently, direct alkylation at C-2 (O-alkylation) is thermodynamically disfavored; the reaction prefers the Nitrogen atom (N-alkylation) to form a 3-alkyl-benzothiazolin-2-one.

The "Trap": Researchers attempting to synthesize 2,6-dialkoxybenzothiazoles via direct dialkylation will invariably isolate the 6-alkoxy-3-alkylbenzothiazolin-2-one (N,O-dialkylated product).[1]

Strategic Routes:

  • Route A (Target: 6-Alkoxy-2-hydroxybenzothiazole): Use stoichiometric control and mild bases to selectively alkylate only the C-6 phenol.[1]

  • Route B (Target: 2,6-Dialkoxybenzothiazole): Not achievable via direct alkylation.[1] Requires conversion of the 2-OH to a leaving group (e.g., 2-Cl via

    
    ) followed by nucleophilic displacement with alkoxide (
    
    
    
    ).[1]

Experimental Protocol: Selective C-6 O-Alkylation

Objective: Synthesis of 6-alkoxybenzothiazolin-2-one derivatives. Scale: 1.0 mmol (Adaptable).

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
This compound 1.0Substrate
Alkyl Halide (R-X) 1.1Electrophile (e.g., MeI, BnBr)
Potassium Carbonate (

)
1.2Mild Base (Anhydrous)
Acetone (or MeCN) [0.2 M]Solvent (Polar Aprotic)
TBAI (Optional) 0.05Phase Transfer Catalyst (for sluggish R-X)
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere (critical to prevent oxidative polymerization of the phenol).[1]
      
  • Solubilization:

    • Dissolve This compound (167 mg, 1.0 mmol) in anhydrous Acetone (5.0 mL).

    • Note: If solubility is poor, switch to Acetonitrile (MeCN) or add a minimal amount of DMF (0.5 mL).[1]

  • Deprotonation:

    • Add anhydrous

      
        (166 mg, 1.2 mmol) in a single portion.
      
    • Stir at Room Temperature (RT) for 15–30 minutes. The solution may darken slightly as the phenoxide anion forms.[1]

  • Alkylation:

    • Add the Alkyl Halide (1.1 mmol) dropwise via syringe.[1]

    • Optimization: For reactive electrophiles (MeI, Allyl Bromide), stir at RT for 4–6 hours .[1] For less reactive electrophiles (Alkyl Chlorides), heat to Reflux (56°C) for 12–18 hours.[1]

  • Monitoring:

    • Monitor via TLC (Eluent: 50% EtOAc/Hexanes).[1]

    • Target Spot:

      
       (Higher than starting material).[1]
      
    • Side Product: If a very non-polar spot appears (

      
      ), N-alkylation is occurring.[1] Stop the reaction immediately. 
      
  • Work-up:

    • Filter off the solid inorganic salts (

      
      , KX).[1] Wash the pad with cold acetone.[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Acidification (Crucial): The product may exist as a salt.[1] Resuspend the residue in water and adjust pH to ~3–4 with 1M HCl to ensure the C-2 lactam is protonated/neutral.

    • Extract with Ethyl Acetate (

      
       mL).[1] Dry over 
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

      
      , Gradient 0 
      
      
      
      40% EtOAc in Hexanes).[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity and the "Forbidden" direct path to the 2-alkoxy ether.

G Start This compound (Substrate) Inter Intermediate: 6-Phenoxide Anion Start->Inter K2CO3, Acetone Deprotonation (C-6) Prod_O MAJOR PRODUCT 6-Alkoxy-benzothiazolin-2-one (Selective O-Alkylation) Inter->Prod_O 1.1 eq R-X, RT Kinetic Control Target_False FALSE TARGET 2,6-Dialkoxybenzothiazole (Direct O,O-Alkylation) Inter->Target_False Does NOT Occur Directly Prod_NO SIDE PRODUCT 6-Alkoxy-3-alkyl-benzothiazolin-2-one (N,O-Dialkylation) Prod_O->Prod_NO Excess R-X, Heat Thermodynamic Control

Figure 1: Reaction pathway showing the selectivity for C-6 O-alkylation and the risk of N-alkylation upon over-reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Alkylation Observed Base is too strong or excess R-X used.[1]Switch from

to

. Strictly limit R-X to 1.05 eq. Lower temperature to RT.
Low Conversion Poor nucleophilicity of C-6.[1]Add 5 mol% TBAI (Tetrabutylammonium iodide) or switch solvent to DMF (increases reaction rate significantly).[1]
Oxidation (Darkening) Air exposure.[1]Degas solvents thoroughly.[1] Add a pinch of sodium dithionite (

) during work-up to reduce quinones.[1]
Product is Oil/Sticky Hydrogen bonding impurities.[1]Triturate with cold diethyl ether or pentane to induce crystallization.[1]

References

  • Mechanistic Basis of Benzothiazolone Alkylation

    • Tautomerism and Reactivity: Benzothiazolin-2-ones react preferentially at Nitrogen under basic conditions.[1]

    • Source:J. Org.[1] Chem.2012 , 77, 9250.[1] (General reactivity of benzothiazolones).

  • Selective Phenolic Alkylation Protocols

    • Methodology: Use of weak bases (

      
      ) in aprotic solvents is standard for differentiating phenolic OH from amides/lactams.[1]
      
    • Source:Arkivoc2010 , (vi), 53-60.[1][2][10]

  • Synthesis of 2,6-Disubstituted Benzothiazoles

    • Alternative Route: For 2-alkoxy derivatives, the displacement of 2-chlorobenzothiazole is required.[1]

    • Source:Eur. J. Med.[1] Chem.2014 , 87, 30-38.[1]

Sources

Application Notes and Protocols: 2,6-Dihydroxybenzothiazole as a Versatile Fluorophore in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Luciferin Analogue

In the dynamic landscape of bioassays, the quest for sensitive, stable, and versatile fluorescent probes is perpetual. 2,6-Dihydroxybenzothiazole, a structural analogue of the core moiety of D-luciferin, the substrate for firefly luciferase, has emerged as a compelling fluorophore for a range of biological applications.[1] Its inherent photophysical properties, coupled with the potential for chemical modification, position it as a valuable tool for researchers in drug discovery, diagnostics, and fundamental biological research.

The benzothiazole core is a well-established scaffold in the design of fluorescent probes, often exhibiting environmentally sensitive emission and the capacity for "turn-on" fluorescence upon interaction with a specific analyte or enzymatic activity. This behavior is frequently driven by processes such as Excited-State Intramolecular Proton Transfer (ESIPT), which can be finely tuned through chemical substitutions on the benzothiazole ring. The hydroxyl groups at the 2 and 6 positions of this compound offer key sites for such modifications, allowing for the creation of a diverse palette of functional probes.

This guide provides a comprehensive overview of the application of this compound as a fluorophore in various bioassay formats. We will delve into the underlying principles of its fluorescence, provide detailed protocols for its use in enzymatic assays and cellular imaging, and present key photophysical data to enable its effective implementation in your research.

Core Principles: The Chemistry of Light

The fluorescence of this compound and its derivatives is rooted in the electronic properties of the benzothiazole ring system. The presence of electron-donating hydroxyl groups influences the electron density of the aromatic system, impacting the energy of the electronic transitions responsible for absorption and emission.

A key feature of many hydroxy-substituted aromatic fluorophores, including the 2-(2'-hydroxyphenyl)benzothiazole family to which this compound belongs, is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) . In the ground state, an intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the thiazole ring. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of the proton. This tautomerization leads to an excited keto form, which has a different electronic structure and typically emits light at a longer wavelength (a larger Stokes shift) than the initially excited enol form. This process is often associated with a "turn-on" fluorescent response, where the probe is weakly fluorescent until a specific event, such as enzymatic cleavage of a protecting group on the hydroxyl moiety, enables the ESIPT process.

The ability to chemically modify the hydroxyl groups of this compound is central to its utility as a probe. By attaching a "trigger" group that quenches fluorescence, the fluorophore can be rendered "silent" until the trigger is removed by a specific biological activity. This "pro-fluorophore" strategy is the foundation for developing highly specific and sensitive assays.

Synthesis of this compound-Based Probes

The synthesis of functionalized this compound probes typically begins with the construction of the core benzothiazole ring. A common and efficient route involves the condensation of an appropriately substituted aminothiophenol with a carboxylic acid or its derivative. For probes designed to be enzyme-activated, one of the hydroxyl groups is often protected with a leaving group that is a substrate for the target enzyme.

A key precursor for many benzothiazole-based probes, including analogues of luciferin, is 2-cyano-6-hydroxybenzothiazole. This intermediate can be synthesized from 1,4-benzoquinone and L-cysteine ethyl ester, followed by a series of oxidation, cyclization, and functional group manipulation steps. The cyano group can then be further modified or the hydroxyl group can be functionalized to create the desired probe.

Applications and Protocols

Enzymatic Assays: Monitoring Catalytic Activity with Light

Enzyme-activated fluorescent probes are powerful tools for quantifying enzyme activity in a high-throughput format. A pro-fluorophore based on this compound can be designed to be non-fluorescent until a specific enzyme cleaves a protecting group, releasing the highly fluorescent this compound.

The assay is based on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity.

Diagram: Workflow for an Enzyme-Activated Fluorogenic Assay

workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Reagents (Buffer, Enzyme, Probe) plate Pipette Reagents into Microplate Wells reagents->plate incubate Incubate at Optimal Temperature plate->incubate Start Reaction read Measure Fluorescence (Kinetic or Endpoint) incubate->read Monitor Signal cell_imaging cluster_cell Live Cell probe_in Cell-Permeable Non-Fluorescent Probe fluorescent_probe Fluorescent Product probe_in->fluorescent_probe Analyte Interaction analyte Intracellular Analyte (e.g., Enzyme) probe_out Probe in Medium probe_out->probe_in Passive Diffusion

Caption: A cell-permeable probe becomes fluorescent upon interaction with an intracellular target.

This protocol provides a general guideline for staining live cells with a hypothetical cell-permeable, "turn-on" probe. Optimization of probe concentration and incubation time is crucial for each cell type and experimental condition.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound-based live-cell probe

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope equipped with an environmental chamber (for temperature and CO₂ control)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

    • Prepare the probe loading solution by diluting the stock solution of the this compound-based probe in live-cell imaging medium to the desired final concentration (typically 1-10 µM).

    • Add the probe loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess, non-internalized probe.

  • Imaging:

    • Place the cells on the fluorescence microscope stage within the environmental chamber.

    • Acquire images using the appropriate filter set for the this compound fluorophore.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Quantitative Data

The photophysical properties of benzothiazole derivatives can be significantly influenced by their substitution pattern and the solvent environment. While specific data for the parent this compound is not extensively reported, data from closely related 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives can provide valuable insights. The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield. For instance, complexation of HBT derivatives with a boron atom has been shown to dramatically enhance quantum yields, in some cases from 0.06 to 0.85, and red-shift the emission.

PropertyTypical Range for Benzothiazole DerivativesNotes
Excitation Maximum (λex) 330 - 400 nmCan be tuned with substituents.
Emission Maximum (λem) 380 - 550 nmDependent on ESIPT and substituents.
Stokes Shift 50 - 150 nmGenerally large due to ESIPT.
Fluorescence Quantum Yield (ΦF) 0.01 - 0.90Highly dependent on structure and environment.

Note: The values presented are typical for the benzothiazole class of fluorophores and should be experimentally determined for a specific this compound-based probe.

Conclusion and Future Perspectives

This compound represents a promising and versatile fluorophore scaffold for the development of novel bioassays. Its structural relationship to luciferin provides a fascinating link to the world of bioluminescence, while its tunable photophysical properties make it an attractive candidate for creating sensitive and specific fluorescent probes. The protocols outlined in this guide provide a starting point for the application of this compound-based probes in enzymatic assays, immunoassays, and live-cell imaging. As our understanding of the structure-property relationships of benzothiazole fluorophores continues to grow, we can anticipate the development of even more sophisticated and powerful tools for biological discovery.

References

  • Brovko, L. Y., et al. (2009). 2,6-Disubstituted benzothiazoles, analogues of the aromatic core of D-luciferin: Synthesis and evaluation of the affinity for Photinus pyralis luciferase. ARKIVOC, 2009(11), 22-30. [Link]

Sources

Application Note: Recrystallization Solvents for Purifying 6-Hydroxybenzothiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 6-hydroxybenzothiazol-2-one (also known as 6-hydroxy-2-benzothiazolinone) via recrystallization. While often used as a nucleophile in drug synthesis (e.g., in the synthesis of Riluzole analogs or linker chemistry), its high polarity and potential for tautomerism present specific purification challenges.

Core Recommendation: The primary solvent system for high-purity recovery is a binary mixture of Ethanol and Water (EtOH:H₂O) . For highly crude material containing inorganic salts or significant tarry byproducts, Glacial Acetic Acid serves as a robust alternative.

Chemical Context & Solubility Physics

To select the correct solvent, one must understand the molecular behavior of 6-hydroxybenzothiazol-2-one.

  • Hydrogen Bonding: The molecule contains a phenolic hydroxyl group at the C-6 position and a cyclic carbamate (thio-analog) core. This creates a "push-pull" hydrogen bonding network, making the compound significantly polar.

  • Tautomerism: It exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In the solid state and polar solvents, the lactam form predominates.

  • Solubility Implications:

    • Non-polar solvents (Hexane, Toluene): Ineffective. The crystal lattice energy, reinforced by intermolecular H-bonds, is too high for non-polar solvents to overcome.

    • Polar Aprotic (Acetone, DMF, DMSO): High solubility. often too high for effective crystallization yield, leading to significant product loss in the mother liquor.

    • Polar Protic (Ethanol, Water, Acetic Acid): Ideal. These solvents can disrupt the intermolecular H-bonds of the crystal lattice at high temperatures but allow them to reform upon cooling.

Solvent Performance Matrix
Solvent SystemDissolving Power (Hot)Recovery Potential (Cold)Impurity RejectionRecommended Use
Ethanol (95-100%) HighModerateGoodInitial screening; removal of very polar impurities.
Ethanol : Water High Excellent High Standard purification. Tunable polarity via ratio adjustment.
Glacial Acetic Acid HighGoodExcellent"Trash cleaning." Best for removing colored oligomers/tars.
Ethyl Acetate ModerateLowModerateNot recommended as primary; useful for extraction only.
Water LowVery LowPoorAntisolvent only.

Protocol Design: The "Cloud Point" Method

This protocol utilizes a binary solvent system (EtOH:H₂O). This method is self-validating because the addition of water (antisolvent) allows you to visually confirm the saturation point of the solution in real-time.

Phase 1: Solvent Screening (Small Scale Validation)

Before committing the bulk batch, perform this test with 100 mg of crude material.

SolventScreening Start 100mg Crude Sample TestEtOH Add 1mL Hot EtOH Start->TestEtOH CheckSol Dissolved? TestEtOH->CheckSol CheckSol->TestEtOH No (Add more EtOH) AddWater Add Hot H2O dropwise until turbid CheckSol->AddWater Yes Cool Cool to 4°C AddWater->Cool Result Check Crystal Form Cool->Result

Figure 1: Rapid screening logic to determine the approximate EtOH:Water ratio.

Phase 2: Bulk Recrystallization Protocol

Materials:

  • Crude 6-hydroxybenzothiazol-2-one

  • Solvent A: Ethanol (absolute or 95%)

  • Solvent B: Deionized Water

  • Activated Charcoal (optional, for colored impurities)[1]

  • Celite (filter aid)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Ethanol to just dissolve the solid.[1]

    • Note: If the solution is dark brown/black, add activated charcoal (1-2% w/w) and boil for 5 minutes.

  • Hot Filtration (Critical):

    • Filter the boiling solution through a pre-warmed funnel (and Celite if charcoal was used) to remove insoluble particulates.

    • Why: This prevents "seed" particles of impurities from nucleating the crystallization.

  • The Cloud Point (The "Binary" Step):

    • Keep the filtrate near boiling.

    • Slowly add hot water dropwise with swirling.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot ethanol to just clear the turbidity (return to solution).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed .

    • Expert Tip: Rapid cooling or agitation causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter crystals via vacuum filtration (Buchner funnel).[1]

    • Wash: Rinse with a cold 1:1 mixture of Ethanol:Water.

    • Dry: Dry in a vacuum oven at 40-50°C.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

IssueDiagnosisCorrective Action
Oiling Out The compound separates as a liquid droplet before crystallizing.Reheat and add slightly more Ethanol. Cool much slower (wrap flask in foil/towel).
Low Yield Too much solvent used; solubility is too high.Concentrate the mother liquor (filtrate) by rotary evaporation and repeat cooling.
Colored Crystals Chromophores (oxidation products) trapped in lattice.Recrystallize again using Glacial Acetic Acid or increase Activated Charcoal load.
Insoluble Matter Inorganic salts (NaCl, KBr) from synthesis.These will not dissolve in the hot Ethanol. Ensure rigorous Hot Filtration (Step 2).
Alternative: Acetic Acid Method

If the Ethanol/Water method fails to remove color or tar:

  • Dissolve crude in minimum boiling Glacial Acetic Acid .

  • Cool slowly to room temperature.

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Warning: This method requires thorough drying to remove the high-boiling solvent.

Process Logic & Safety

The following diagram illustrates the decision-making process for purification.

RecrystallizationLogic Crude Crude 6-hydroxybenzothiazol-2-one SolubilityCheck Check Solubility in Hot EtOH Crude->SolubilityCheck Decision Soluble? SolubilityCheck->Decision RouteA Primary Route: EtOH/Water System Decision->RouteA Yes (Clean/Light Color) RouteB Alternative Route: Glacial Acetic Acid Decision->RouteB No (Tarry/Dark Color) ProcessA 1. Dissolve in hot EtOH 2. Add hot H2O to cloud point 3. Slow cool RouteA->ProcessA ProcessB 1. Dissolve in hot AcOH 2. Hot filter 3. Cool RouteB->ProcessB QC QC: Melting Point & HPLC ProcessA->QC ProcessB->QC

Figure 2: Decision matrix for selecting the optimal purification route.

Safety Data (MSDS Highlights):

  • Hazards: 6-hydroxybenzothiazol-2-one is an irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood, especially when heating solvents.

  • Thermal Stability: Generally stable, but avoid prolonged boiling in air to prevent phenolic oxidation.

References

  • BenchChem. (2025).[1] Purification techniques for 6-Methyl-2-phenyl-1,3-benzothiazole by recrystallization. Retrieved from

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[2] Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines. Retrieved from

  • EvitaChem. (2024). Product Data: UNC9994 (Contains 6-hydroxybenzothiazol-2-one moiety).[3] Retrieved from

  • European Patent Office. (2011). Process for the preparation of riluzole (EP2284161A1). Describes purification of benzothiazole cores using Ethanol/Water. Retrieved from

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Dihydroxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and a detailed protocol for the synthesis of dihydroxybenzothiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Benzothiazole scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] Traditional synthesis methods often require long reaction times, harsh conditions, and result in moderate yields. Microwave-assisted techniques offer a compelling alternative, dramatically reducing reaction times from hours to minutes, increasing yields, and promoting greener chemistry principles.[2][3] This document explains the underlying principles of microwave heating, provides a step-by-step protocol for a representative synthesis, details methods for product characterization and validation, and offers insights into reaction optimization.

The Rationale: Why Microwave-Assisted Synthesis?

The efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating.[4]

  • Mechanism of Microwave Heating: Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture.[2][5] This interaction occurs through two primary mechanisms:

    • Dipolar Polarization: Polar molecules, like the reactants and solvent, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to intense, localized, and volumetric heating throughout the sample.[4][5]

    • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate or oscillate in the presence of the oscillating electric field. Collisions resulting from this movement cause significant and rapid heating.[2][6]

  • Advantages Over Conventional Heating:

    • Rapid & Uniform Heating: Energy is transferred directly to the molecules, bypassing the slower process of heating a vessel wall and relying on conduction/convection.[5][6] This leads to uniform heating and avoids "hot spots" on the vessel surface, which can cause thermal degradation of sensitive compounds.

    • Enhanced Reaction Rates: The high, instantaneous energy provided by microwaves can help reactions overcome high activation energy barriers, leading to dramatic rate enhancements.[7] Reactions that take many hours conventionally can often be completed in minutes.[3][8]

    • Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of byproducts, resulting in cleaner reaction profiles and higher isolated yields.[3][9]

    • Green Chemistry: MAOS is considered an eco-friendly approach as it often requires less solvent and consumes significantly less energy due to the short reaction times.[2][10]

Synthesis Pathway: Condensation & Cyclization

The most common and direct route to synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with an aldehyde, followed by intramolecular cyclization and aromatization.[11][12] The microwave irradiation provides the necessary energy to drive this multi-step process efficiently in a one-pot reaction.

General Reaction Scheme:

G r1 4,6-Dihydroxy-2-aminothiophenol p1 2-Aryl-4,6-dihydroxybenzothiazole r1->p1 Microwave (5-15 min) Polar Solvent (e.g., Glycerol) r2 Aryl Aldehyde (R-CHO) plus + r2->p1 Microwave (5-15 min) Polar Solvent (e.g., Glycerol) plus->p1 Microwave (5-15 min) Polar Solvent (e.g., Glycerol)

Caption: General reaction for the synthesis of 2-Aryl-4,6-dihydroxybenzothiazole.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,6-dihydroxybenzothiazole

This protocol describes a representative one-pot synthesis. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Microwave reactors can generate high pressures and temperatures; only use vessels designed for this purpose and follow the manufacturer's safety guidelines.

Materials & Equipment
  • Reagents:

    • 4,6-Dihydroxy-2-aminothiophenol hydrochloride (1.0 mmol, 191.6 mg)

    • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

    • Glycerol (3 mL) - as a high-boiling, polar solvent suitable for microwave synthesis.[9]

    • Triethylamine (TEA) (1.1 mmol, 0.15 mL) - to neutralize the hydrochloride salt.

    • Distilled Water

    • Ethanol

  • Equipment:

    • Monowave or multi-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave process vial with a magnetic stir bar

    • Hirsch funnel and vacuum flask

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 4,6-dihydroxy-2-aminothiophenol hydrochloride (191.6 mg, 1.0 mmol) and 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol).

  • Solvent and Base Addition: Add glycerol (3 mL) to the vial, followed by the dropwise addition of triethylamine (0.15 mL, 1.1 mmol).

  • Vessel Sealing: Securely cap the reaction vessel. The presence of a headspace is crucial for safety.

  • Microwave Irradiation: Place the vessel into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 140°C (use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's compressed air cooling system before carefully venting and opening.

  • Product Precipitation (Workup): Pour the reaction mixture into a beaker containing 20 mL of cold distilled water. A solid precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Hirsch funnel. Wash the solid with additional distilled water (2 x 10 mL).

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure 2-(4-chlorophenyl)-4,6-dihydroxybenzothiazole as a crystalline solid. Dry the final product under vacuum.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Isolation & Purification cluster_analysis 4. Characterization reagents Combine Reactants, Solvent & Base in Microwave Vial seal Seal Vessel reagents->seal irradiate Microwave Irradiation (140°C, 10 min) seal->irradiate cool Cool to < 50°C irradiate->cool workup Precipitate in Water cool->workup filter Vacuum Filtration workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize recrystallize->analysis_start hplc HPLC for Purity ms Mass Spec for MW nmr NMR for Structure

Caption: Workflow for microwave-assisted synthesis and characterization of dihydroxybenzothiazole.

Characterization and Data Validation

To ensure the successful synthesis of the target compound, a multi-technique characterization approach is essential. This validates the structure, purity, and identity of the final product.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the crude and recrystallized product. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether (e.g., 8:2 v/v).[13]

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile (often containing 0.1% formic acid or orthophosphoric acid) as the mobile phase.[14][15] The expected result is a single major peak, with purity typically >95%.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound. For 2-(4-chlorophenyl)-4,6-dihydroxybenzothiazole (C₁₃H₈ClNO₂S), the expected monoisotopic mass is approximately 276.99 g/mol . Electrospray ionization (ESI) is a suitable technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide definitive structural elucidation.

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on both the benzothiazole and the chlorophenyl rings, as well as singlets for the two hydroxyl (-OH) groups.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

The combination of these techniques provides a self-validating system, confirming that the desired product has been synthesized with high purity.[16][17][18]

Data Summary & Optimization

The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The following table illustrates potential outcomes from an optimization study.

RunTemperature (°C)Time (min)Power (W)Yield (%)Purity (HPLC, %)Notes
1120101506592Incomplete conversion of starting material.
214052007896Good yield, but longer time may improve it.
3 140 10 200 91 98 Optimal conditions found.
4140152009095Longer time shows slight increase in impurities.
5160102508590Higher temperature leads to degradation/byproducts.

Analysis: This data suggests that a temperature of 140°C for 10 minutes provides the best balance of reaction completion and minimal byproduct formation, leading to the highest yield of pure product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective heating due to non-polar solvent. 2. Insufficient temperature or time. 3. Reagents are degraded or inactive.1. Switch to a polar solvent with a high dielectric loss factor (e.g., DMF, NMP, Glycerol, Ethanol). 2. Incrementally increase the reaction temperature (by 10°C) or time (by 2-3 min). 3. Verify the quality and purity of starting materials.
Incomplete Reaction Reaction has not reached completion.Increase the hold time at the target temperature or slightly increase the temperature.
Low Purity / Multiple Spots on TLC 1. Temperature is too high, causing degradation. 2. Reaction time is too long, promoting side reactions.1. Lower the reaction temperature. 2. Reduce the reaction time. Perform a time-course study to find the optimal point. 3. Optimize the purification step (e.g., try a different recrystallization solvent or column chromatography).
Vessel Pressure Exceeds Limit 1. Reaction is producing a gaseous byproduct. 2. The reaction volume is too large for the vessel.1. Reduce the amount of starting material. 2. Ensure the reaction volume does not exceed the manufacturer's recommendation (typically < 50% of vessel volume).

References

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Semantic Scholar. Available at: [Link]

  • Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents.Google Patents.
  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ResearchGate. Available at: [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. National Institutes of Health. Available at: [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. Available at: [Link]

  • Analysis of diltiazem and its related substances by HPLC and HPLC/MS. PubMed. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Substituted 2-Thiazolines and 5,6-Dihydro-4H-1,3-thiazines. ResearchGate. Available at: [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Integrative Analysis Based on HPLC-DAD-MS/MS and NMR of Bertholletia excelsa Bark Biomass Residues: Determination of Ellagic Acid Derivatives. ResearchGate. Available at: [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. ResearchGate. Available at: [Link]

  • Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]

  • Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Coupling Reactions Utilizing 2,6-Dihydroxybenzothiazole as a Versatile Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,6-Dihydroxybenzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic motif, integral to a multitude of biologically active compounds and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this esteemed class of compounds, this compound presents itself as a particularly intriguing and versatile building block for drug discovery and material science. Its unique electronic architecture, characterized by multiple nucleophilic centers—two hydroxyl groups and a thiazole nitrogen—offers a rich landscape for chemical exploration through coupling reactions. However, this multiplicity of reactive sites also introduces a significant challenge: achieving regioselective functionalization.

This comprehensive guide provides an in-depth exploration of coupling reactions employing this compound as a key nucleophile. We will delve into the nuanced reactivity of this molecule, offering not just step-by-step protocols but also the underlying strategic considerations that govern reaction outcomes. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the synthetic potential of this valuable scaffold. We will address the critical aspects of tautomerism, the comparative nucleophilicity of the available reactive sites, and provide detailed, field-tested protocols for achieving selective N- and O-arylation.

Understanding the Nucleophilic Landscape of this compound

The reactivity of this compound in coupling reactions is dictated by the interplay of its tautomeric forms and the relative nucleophilicity of its hydroxyl and nitrogen centers.

Tautomerism: A Dynamic Equilibrium

This compound can exist in several tautomeric forms. The predominant forms are the dihydroxy tautomer and the keto-enol tautomers. The equilibrium between these forms is influenced by the solvent, pH, and temperature. Understanding this equilibrium is crucial, as the availability of the nucleophilic sites is dependent on the dominant tautomeric form under the reaction conditions.

tautomerism dihydroxy This compound keto_enol_1 6-Hydroxy-2(3H)-benzothiazolone dihydroxy->keto_enol_1 Tautomerization keto_enol_2 2-Hydroxy-6(7H)-benzothiazolone dihydroxy->keto_enol_2 Tautomerization keto_enol_1->dihydroxy keto_enol_2->dihydroxy

Caption: Tautomeric forms of this compound.

Nucleophilicity of Reactive Sites: A Predictive Framework

The this compound molecule presents three primary nucleophilic centers for coupling reactions: the nitrogen atom of the thiazole ring and the oxygen atoms of the two hydroxyl groups. The regioselectivity of a coupling reaction will be determined by the relative nucleophilicity of these sites under the chosen reaction conditions.

In general, for related heterocyclic systems, the exocyclic nitrogen of an amino group is a stronger nucleophile than the endocyclic nitrogen of the heteroaromatic ring, and both are typically more nucleophilic than a hydroxyl group. However, the acidity of the phenolic protons (pKa) and the reaction conditions, particularly the base used, can significantly influence the reactivity of the hydroxyl groups. Deprotonation of the hydroxyl groups to form the corresponding phenoxides dramatically increases their nucleophilicity.

Computational studies on the electronic distribution and molecular electrostatic potential (MEP) of benzothiazole derivatives can provide valuable insights into the most electron-rich, and therefore most nucleophilic, sites. Such analyses often reveal that the nitrogen atom is a primary site for electrophilic attack.

nucleophilicity Molecule This compound N_site Thiazole Nitrogen (N) Molecule->N_site Nucleophilic Site 1 O6_site 6-Hydroxy Oxygen (O) Molecule->O6_site Nucleophilic Site 2 O2_site 2-Hydroxy Oxygen (O) Molecule->O2_site Nucleophilic Site 3

Caption: Nucleophilic sites on this compound.

Synthesis of this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While various methods for the synthesis of substituted benzothiazoles exist, a common and effective route to this compound involves the cyclization of 4-amino-1,3-dihydroxybenzene with a thiocarbonyl source.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related benzothiazole derivatives.

Materials:

  • 4-Amino-1,3-dihydroxybenzene (4-aminresorcinol)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1,3-dihydroxybenzene (1 equivalent) and potassium hydroxide (2.2 equivalents) in ethanol.

  • To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization Data (Expected):

Technique Expected Data
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm, and broad singlets for the -OH and -NH protons.
¹³C NMR Aromatic carbons in the range of δ 100-160 ppm, and a signal for the C=O/C-OH carbon of the thiazole ring.
Mass Spec. [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (167.19 g/mol ).[2]

Regioselective Coupling Reactions: Protocols and Mechanistic Insights

The key to unlocking the synthetic utility of this compound lies in the ability to selectively functionalize one of its nucleophilic sites. This section provides detailed protocols for achieving regioselective N-arylation and O-arylation through Buchwald-Hartwig and Ullmann-type coupling reactions. The choice of catalyst, ligand, base, and solvent are critical in directing the reaction to the desired outcome.

Protocol 1: Selective N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] By carefully selecting the reaction conditions, preferential N-arylation of this compound can be achieved. Generally, in the absence of a strong base to deprotonate the hydroxyl groups, the more nucleophilic nitrogen atom will preferentially react.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A mild base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the aryl halide (1.1 equivalents), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (2 equivalents) to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-arylated this compound.

N_Arylation_Workflow start Start: Assemble Reactants (this compound, Aryl Halide, Pd(OAc)₂, Ligand, Base) reaction Reaction under Inert Atmosphere (Toluene or Dioxane, 80-110 °C) start->reaction workup Workup: - Cool and Dilute - Filter through Celite - Aqueous Wash reaction->workup purification Purification: Column Chromatography workup->purification product Product: N-Arylated this compound purification->product

Caption: Workflow for selective N-arylation.

Protocol 2: Selective O-Arylation via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[4] To achieve selective O-arylation of this compound, a strong base is typically required to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity to a level that outcompetes the nitrogen atom. The choice of solvent and temperature is also crucial.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or L-proline)

  • A strong base (e.g., potassium phosphate (K₃PO₄) or sodium hydride (NaH))

  • High-boiling polar solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the strong base (2.2 equivalents) in the chosen solvent. Stir the mixture at room temperature for 30 minutes to allow for deprotonation.

  • Add the aryl halide (2.2 equivalents, for potential di-arylation), copper(I) iodide (10-20 mol%), and the ligand (20-40 mol%).

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require an extended period (12-24 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the O-arylated this compound derivative(s). Depending on the stoichiometry and reaction conditions, a mixture of mono- and di-arylated products may be obtained.

O_Arylation_Mechanism start Deprotonation of Hydroxyl Groups (Strong Base) coordination Coordination of Phenoxide and Aryl Halide to Copper(I) start->coordination coupling Oxidative Addition and Reductive Elimination coordination->coupling product Formation of C-O Bond (O-Arylated Product) coupling->product

Caption: Simplified mechanism for Ullmann O-arylation.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents or solvent.Ensure catalyst is active, use freshly opened or purified reagents and solvents, and confirm reaction temperature.
Mixture of N- and O-arylated products Competitive nucleophilicity of N and O sites.For N-arylation, use a milder base and lower temperature. For O-arylation, ensure complete deprotonation with a strong base before adding the catalyst and aryl halide.
Formation of diarylated products in O-arylation Excess aryl halide and prolonged reaction time.Use a stoichiometric amount of aryl halide for mono-arylation and carefully monitor the reaction progress.
Decomposition of starting material High reaction temperatures, especially in Ullmann couplings.Optimize the temperature and consider using a more active catalyst/ligand system that allows for lower reaction temperatures.

Conclusion

This compound is a highly valuable scaffold with significant potential for the development of novel therapeutics and functional materials. Its successful application in synthesis hinges on the strategic control of regioselectivity in coupling reactions. This guide has provided a framework for understanding the inherent reactivity of this molecule and has offered detailed, actionable protocols for achieving selective N- and O-arylation. By carefully considering the interplay of tautomerism, nucleophilicity, and reaction conditions, researchers can effectively harness the synthetic power of this compound to create a diverse array of functionalized derivatives. The methodologies and insights presented herein are intended to serve as a robust starting point for further innovation in this exciting area of chemical synthesis.

References

  • Shaikh, R. A., et al. (2021). Benzothiazole: A promising scaffold for the development of potent anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Theranostic Conjugation Strategies: Functionalizing Benzothiazole-2,6-diol for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole-2,6-diol scaffold (often isolated as its stable tautomer, 6-hydroxybenzothiazole-2(3H)-one ) represents a privileged class of heterocycles in drug delivery. Unlike passive carriers, this scaffold possesses intrinsic fluorescence and bioluminescent potential (analogous to firefly luciferin), enabling theranostic applications—simultaneous drug delivery and real-time release monitoring. This Application Note details the synthesis, functionalization, and validation of benzothiazole conjugates, specifically focusing on self-immolative carbamate linkers that release therapeutic amines upon enzymatic triggering.

Part 1: Strategic Design & Chemical Logic

The Tautomer Challenge

The term "benzothiazole-2,6-diol" describes the aromatized form of the heterocycle. However, in solution and solid state, the compound predominantly exists as the lactam tautomer (6-hydroxybenzothiazole-2-one).

  • Implication for Synthesis: Direct alkylation often leads to mixtures of O-alkylation (at C2) and N-alkylation (at N3).

  • Resolution: To selectively functionalize the 6-hydroxyl group for drug conjugation, one must utilize the difference in pKa between the phenolic 6-OH (~9.5) and the amide-like N-H (~13).

The Release Mechanism (Self-Immolation)

For drug delivery, the benzothiazole acts as a "Traceless Linker." The strategy relies on a 1,6-elimination cascade .[1][2]

  • Trigger: An enzyme (e.g., Esterase, Phosphatase) cleaves a protecting group at the 6-position.

  • Cascade: The resulting phenolate anion donates electrons into the benzothiazole ring.

  • Release: This electronic push expels the drug payload attached at the 2-position (or via a spacer), often generating a fluorescent reporter (the free benzothiazole core).

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 6-Hydroxybenzothiazole-2(3H)-one (The stable "2,6-diol" equivalent). Starting Material: 2-Amino-6-methoxybenzothiazole.[3][4]

Reagents & Equipment[4][5][6]
  • 2-Amino-6-methoxybenzothiazole (CAS: 1747-60-0)[3]

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (

    
    )
    
  • Sulfuric acid (

    
    )
    
  • Reflux condenser, Oil bath (120°C)

Step-by-Step Methodology
  • Diazotization-Hydrolysis (Conversion of 2-NH2 to 2-OH):

    • Dissolve 2-amino-6-methoxybenzothiazole (10 mmol) in

      
       (20 mL, 50%). Cool to 0°C.
      
    • Add

      
       (12 mmol) dropwise. Stir for 30 min at 0°C.
      
    • Pour the diazonium salt solution into boiling dilute

      
       (50 mL). Reflux for 1 hour.
      
    • Observation: Evolution of

      
       gas ceases.
      
    • Cool and filter the precipitate. This yields 6-methoxybenzothiazole-2-one .

  • Demethylation (Exposure of 6-OH):

    • Suspend the intermediate (from step 1) in 48% HBr (30 mL).

    • Reflux at 120°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Endpoint: Disappearance of the methoxy spot (

      
      ) and appearance of a more polar spot (
      
      
      
      ).
    • Neutralize with

      
       to pH 6. Filter the white/pale yellow solid.[4]
      
    • Yield: Typically 75–85%.

Protocol B: Conjugation via Carbamate Linker

Objective: Attach an amine-containing drug (Model: Doxorubicin or Benzylamine) to the 6-position via a self-immolative spacer.[4]

Reagents
  • Core Scaffold (from Protocol A)

  • 4-Nitrophenyl chloroformate (Activation agent)

  • Triethylamine (

    
    ) or Pyridine
    
  • Anhydrous Dichloromethane (DCM) and DMF

Step-by-Step Methodology
  • Activation:

    • Dissolve 6-hydroxybenzothiazole-2-one (1 mmol) in dry DMF (5 mL).

    • Add

      
       (1.2 mmol) followed by 4-nitrophenyl chloroformate  (1.1 mmol) at 0°C.
      
    • Stir at RT for 2 hours.

    • Validation: Formation of the mixed carbonate is confirmed by a downfield shift in aromatic protons (NMR).

  • Coupling (Payload Attachment):

    • To the activated carbonate solution, add the amine payload (Drug-

      
      , 1.0 mmol) and catalytic DMAP.
      
    • Stir at RT for 12–24 hours.

    • Purification: The product is purified via Semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Part 3: Visualization of Pathways

Synthesis & Conjugation Workflow

The following diagram illustrates the conversion of the commercial precursor to the active prodrug conjugate.

SynthesisWorkflow Start 2-Amino-6-methoxy- benzothiazole Inter1 Diazonium Intermediate Start->Inter1 NaNO2, H2SO4 0°C Core 6-Methoxy- benzothiazole-2-one Inter1->Core H3O+, Reflux (-N2) Scaffold 6-Hydroxy- benzothiazole-2-one Core->Scaffold HBr, 120°C (Demethylation) Activated Activated Carbonate Scaffold->Activated 4-NO2-Ph-OCOCl Base Prodrug Benzothiazole-Drug Conjugate Activated->Prodrug Drug-NH2 (Carbamate Bond)

Caption: Step-wise chemical transformation from precursor to active conjugate.

Mechanism of Drug Release (Self-Immolation)

This diagram details the electronic cascade triggered by enzymatic cleavage.

ReleaseMechanism cluster_products Released Components Prodrug Prodrug Conjugate (Non-Fluorescent) Inter Unstable Phenolate Intermediate Prodrug->Inter Enzymatic Cleavage Enzyme Trigger Enzyme (e.g., Esterase) Enzyme->Prodrug Release 1,6-Elimination (Electronic Cascade) Inter->Release Drug Free Drug (Active) Release->Drug Reporter Benzothiazole Core (Fluorescent) Release->Reporter CO2 CO2 Gas Release->CO2

Caption: Enzyme-triggered 1,6-elimination cascade releasing the active drug and fluorescent reporter.

Part 4: Validation & Quality Control

Analytical Specifications

To ensure the integrity of the conjugate, the following parameters must be verified.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (254 nm)> 95%Prodrugs require high purity to prevent background toxicity.
Identity 1H-NMR (DMSO-d6)Shift of H-7 protonFunctionalization at O-6 causes distinct shielding/deshielding.
Stability Plasma Incubation

Must survive circulation to reach the target tissue.
Release Fluorescence> 10-fold increaseConfirms the "OFF-ON" switching capability upon cleavage.
Troubleshooting Guide
  • Problem: Low yield during carbamate formation.

    • Cause: Competitive N-acylation at the lactam nitrogen (N3).

    • Solution: Use a bulky base (e.g., DIPEA) and strictly anhydrous conditions. If N-acylation persists, protect N3 with a MOM (methoxymethyl) group prior to 6-OH activation, then deprotect with mild acid.

  • Problem: Premature drug release in buffer.

    • Cause: Hydrolysis of the carbonate/carbamate bond.

    • Solution: Increase steric hindrance around the linker by adding methyl groups to the spacer, or switch from a carbonate to a carbamate linkage (more stable).

References

  • Synthesis of Benzothiazole Precursors: Toya, Y., et al. "A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole, A Key Intermediate for the Synthesis of Firefly Luciferin." Bulletin of the Chemical Society of Japan, 1992.

  • Self-Immolative Linker Strategies: Alouane, A., et al. "Self-Immolative Spacers: Kinetic Aspects, Structure-Property Relationships, and Applications." Angewandte Chemie International Edition, 2015.

  • Benzothiazole in Drug Delivery: Hickenboth, C. R., et al. "Benzothiazole Penicillin-G Conjugates as Potential Prodrugs." Bioorganic & Medicinal Chemistry Letters, 2006. (Illustrates the conjugation logic).

  • Carbamate Stability in Prodrugs: Imai, T., et al. "Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1." Journal of Pharmaceutical Sciences, 2025.

Sources

Troubleshooting & Optimization

Preventing oxidation of 2,6-dihydroxybenzothiazole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxybenzothiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during its synthesis: oxidation. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can significantly improve the yield, purity, and consistency of your synthesis.

The Challenge: Unwanted Oxidation of this compound

This compound is a valuable heterocyclic compound, but its synthesis is often plagued by the formation of colored impurities, leading to reduced yields and complex purification procedures. The root cause of this issue is the high susceptibility of the dihydroxy-substituted aromatic ring to oxidation. The electron-donating nature of the two hydroxyl groups makes the benzothiazole core highly activated and prone to attack by atmospheric oxygen, especially under the conditions often employed in its synthesis.

The oxidation process can lead to the formation of quinone-like structures and other colored byproducts, which are difficult to remove from the final product. Understanding and mitigating this oxidative degradation is therefore critical for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is causing this?

A1: A dark coloration of the reaction mixture is a classic indicator of oxidation. The dihydroxy-substituted aromatic ring of this compound is highly susceptible to oxidation, which leads to the formation of highly conjugated, colored byproducts. This process is often accelerated by elevated temperatures, the presence of base, and exposure to atmospheric oxygen.

Q2: What are the likely oxidation byproducts I should be looking for?

A2: The primary oxidation products are likely quinone and semiquinone species formed from the dihydroxy-phenyl moiety. These compounds are highly colored and can potentially polymerize to form even more complex, intractable materials.

Q3: Can I just "clean up" the product at the end of the synthesis?

A3: While purification methods like recrystallization or column chromatography can remove some impurities, it is far more effective to prevent their formation in the first place. The oxidation byproducts can be difficult to separate from the desired product due to similar polarities. An ounce of prevention is truly worth a pound of cure in this case.

Q4: Are there any specific reaction conditions that are more prone to oxidation?

A4: Yes, several conditions can exacerbate oxidation:

  • High pH: Basic conditions deprotonate the hydroxyl groups, making the ring even more electron-rich and susceptible to oxidation.

  • Elevated Temperatures: Higher temperatures provide the activation energy for oxidation reactions to occur more rapidly.

  • Presence of Metal Catalysts: Certain metal ions can catalyze oxidation reactions.

  • Extended Reaction Times: The longer the reaction is exposed to oxidative conditions, the more byproducts will form.

Troubleshooting Guides: Preventing Oxidation

This section provides detailed protocols and strategies to minimize the oxidation of this compound during its synthesis.

Guide 1: Implementing an Inert Atmosphere

The most effective way to prevent oxidation is to exclude oxygen from the reaction environment. This is achieved by working under an inert atmosphere, typically using nitrogen or argon gas.

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet/outlet) while it is still warm.

  • Purging the System: Connect the gas inlet to a source of inert gas (nitrogen or argon) and the outlet to a bubbler. Flush the system with the inert gas for at least 10-15 minutes to displace any air.[1][2][3][4]

  • Maintaining the Inert Atmosphere: Maintain a gentle positive pressure of the inert gas throughout the entire reaction, including any subsequent workup steps. This can be achieved using a balloon filled with the inert gas or a continuous flow system.[1][3]

Diagram: Inert Atmosphere Setup

InertAtmosphere cluster_flask Reaction Flask cluster_gas Inert Gas System Flask Three-Necked Flask Condenser Condenser Flask->Condenser Top Neck Funnel Dropping Funnel Flask->Funnel Side Neck Bubbler Oil Bubbler (Pressure Release) Condenser->Bubbler Gas Outlet Stirrer Magnetic Stirrer InertGas Inert Gas Source (Nitrogen or Argon) InertGas->Flask Gas Inlet OxidationPrevention cluster_oxidation Oxidation Pathway cluster_prevention Prevention Strategies DHBT This compound Oxidized Oxidized Byproducts (Quinones, etc.) DHBT->Oxidized O2 Inert Inert Atmosphere (N2 or Ar) Inert->DHBT Excludes O2 Antioxidant Antioxidant Antioxidant->DHBT Scavenges O2/ Radicals

Caption: Schematic representation of the oxidation of this compound and the protective mechanisms of an inert atmosphere and antioxidants.

Concluding Remarks

The successful synthesis of this compound hinges on the effective management of its oxidative lability. By implementing a combination of an inert atmosphere and, where necessary, the judicious use of antioxidants, researchers can significantly improve the outcome of their synthetic efforts. The protocols and troubleshooting advice provided in this guide are based on established principles of organic synthesis and are intended to serve as a valuable resource for overcoming the challenges associated with this important molecule.

References

  • CN109096100A - A method of producing 2,6-DHBA - Google Patents.
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal - MDPI. Available at: [Link]

  • 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Available at: [Link]

  • CA3154200A1 - Device for continuously preparing 2,6-dihydroxybenzaldehyde - Google Patents.
  • EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents.
  • CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents.
  • CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents.
  • Method for producing 2,6-dihydroxybenzoic acid - European Patent Office - EP 0552912 A2. Available at: [Link]

  • This compound | C7H5NO2S | CID 11491998 - PubChem. Available at: [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC - PubMed Central. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality - MDPI. Available at: [Link]

  • Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity - ACS Publications. Available at: [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. Available at: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. Available at: [Link]

  • ChemInform Abstract: Structure and Oxidation of 2-Hydroxy-3,6-diisobutylpyrazines. - ResearchGate. Available at: [Link]

  • Inert Atmosphere - YouTube. Available at: [Link]

  • EP0365791A2 - Process for producing an antioxidant from phenolic pitch - Google Patents.
  • Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed. Available at: [Link]

  • Air-free technique - Wikipedia. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. Available at: [Link]

  • Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality - ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. Available at: [Link]

Sources

Technical Support Center: Resolving Tautomeric Ambiguity in Hydroxybenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: HBT-NMR-001

Introduction: The "Disappearing" Proton

Welcome to the Technical Support Center. If you are analyzing 2-hydroxybenzothiazoles (or their derivatives) and seeing broad signals, missing peaks, or confusing integration values, you are likely battling prototropic tautomerism .

In solution, these heterocycles do not exist as a single static structure. They oscillate between the Enol form (2-hydroxybenzothiazole) and the Keto form (benzothiazolin-2-one). This equilibrium occurs on a timescale that often interferes with the NMR relaxation times, leading to the "intermediate exchange" regime where signals broaden into the baseline.

This guide provides the diagnostic workflows and experimental protocols required to resolve these mixtures and assign your structure with certainty.

Module 1: Diagnosis & Tautomeric Theory

Q: How do I know if my problem is tautomerism and not just impurities?

A: Tautomerism has a distinct spectral "fingerprint" compared to static impurities. Look for these three symptoms:

  • Line Broadening: Unlike impurities which usually have sharp peaks, tautomeric protons (and carbons near the exchange site, specifically C-2, N-3, and C-3a) will appear significantly broader than the rest of the aromatic scaffold.

  • Missing Exchangeable Protons: The -OH or -NH proton often disappears entirely at room temperature due to rapid exchange with trace water or solvent.

  • Solvent Dependency: The spectrum changes drastically between CDCl₃ (non-polar) and DMSO-d₆ (polar aprotic).

The Equilibrium Mechanism

The proton transfer involves the migration of a hydrogen atom between the exocyclic oxygen and the endocyclic nitrogen.

Tautomerism cluster_0 Non-Polar Solvents (e.g., CDCl3) cluster_1 Polar Aprotic Solvents (e.g., DMSO) Enol Enol Form (2-Hydroxybenzothiazole) Favored in Non-Polar/Gas Phase Keto Keto Form (Benzothiazolin-2-one) Favored in Polar Solvents (H-Bond Stabilization) Enol->Keto Prototropic Shift (Fast/Intermediate Exchange)

Figure 1: The tautomeric equilibrium of 2-hydroxybenzothiazole. The position of the equilibrium is dictated by solvent polarity and hydrogen bonding capability.

Module 2: Solvent Selection Strategy

Q: Which solvent should I use to get sharp peaks?

A: You must force the equilibrium to one side to enter the "slow exchange" limit, or use a solvent that stabilizes the dominant form.

SolventEffect on EquilibriumRecommendation
CDCl₃ Often results in mixtures or intermediate exchange (broad peaks). The enol form is less destabilized here than in polar solvents, but the keto form often remains energetically preferred in the ground state.Avoid for primary characterization of these tautomers.
DMSO-d₆ Strongly favors the Keto (NH) form. DMSO acts as a Hydrogen-Bond Acceptor (HBA), stabilizing the polarized N-H bond.Primary Choice. Usually yields sharp signals for the benzothiazolin-2-one form.
Acetone-d₆ Similar to DMSO but more volatile. Good for low-temperature work (see Module 3).Secondary Choice for VT-NMR.
Methanol-d₄ Promotes rapid exchange of the labile proton with deuterium.Useful only to prove the existence of the exchangeable proton (it will disappear).

Protocol 1: The Solvent Screen

  • Dissolve ~5 mg of sample in DMSO-d₆ .

  • Acquire a standard ¹H spectrum (NS=16).

  • Check the region >11 ppm. A broad singlet usually indicates the N-H of the keto form.

  • If peaks are still broad, proceed to Module 3 (VT-NMR) .

Module 3: Variable Temperature (VT) NMR

Q: My peaks are still broad in DMSO. Now what?

A: You are likely in "intermediate exchange." You must alter the temperature to shift the exchange rate (


) relative to the NMR time scale (

).
  • Heating (High T): Increases

    
    . If you heat enough, the peaks will coalesce into a single sharp average signal (Fast Exchange).
    
  • Cooling (Low T): Decreases

    
    . If you cool enough, the exchange freezes, and you see two distinct sets of sharp signals for both tautomers (Slow Exchange).
    

Protocol 2: VT-NMR Setup

  • Safety: Ensure your NMR tube is rated for the temperature range. Use high-quality tubes (e.g., Wilmad 528-PP) to prevent breakage inside the probe.

  • Solvent: Switch to Acetone-d₆ or DMF-d₇ (DMSO freezes at 18°C, limiting low-T range).

  • Baseline Scan: Acquire a spectrum at 25°C (298 K).

  • Cooling Phase:

    • Lower temperature to 0°C, then -20°C, then -40°C.

    • Goal: Look for the "decoalescence" where one broad peak splits into two sharp peaks (Enol and Keto).

  • Heating Phase (Alternative):

    • If cooling is unavailable, heat DMSO-d₆ sample to 80°C (353 K).

    • Goal: Sharp, averaged peaks. Note that chemical shifts will drift with temperature.

Module 4: Chemical Locking (Derivatization)

Q: How do I prove definitively which isomer I have?

A: You cannot easily isolate the tautomers, but you can "lock" them by alkylation (usually methylation). This creates stable N-methyl (fixed keto) and O-methyl (fixed enol) derivatives that can be compared to your parent compound.

The Diagnostic Rule: In benzothiazole systems, O-alkyl protons appear downfield (higher ppm) compared to N-alkyl protons due to the electronegativity of oxygen.

DerivativeStructure TypeDiagnostic ¹H Signal (Methyl)Diagnostic ¹³C Signal (C-2)
N-Methyl Fixed Keto~3.5 - 3.7 ppm ~170 ppm (C=O character)
O-Methyl Fixed Enol~4.0 - 4.2 ppm ~165 ppm (C-O character)

Note: C-2 shifts are approximate and depend on substituents, but the relative trend holds.

Derivatization Parent Parent Tautomeric Mixture (Broad Signals) Alkylation Methylation Reaction (MeI / K2CO3) Parent->Alkylation N_Isomer N-Methyl Product (Fixed Keto) Methyl Shift: ~3.6 ppm Alkylation->N_Isomer Major Product (Usually) O_Isomer O-Methyl Product (Fixed Enol) Methyl Shift: ~4.1 ppm Alkylation->O_Isomer Minor Product

Figure 2: Chemical locking strategy. Comparing the parent spectrum to these fixed derivatives confirms the dominant tautomer.

Protocol 3: The "Locking" Experiment

  • React 20 mg of substrate with Methyl Iodide (MeI) and K₂CO₃ in DMF.

  • Isolate the products (often separable by TLC/Column).

  • Run ¹H NMR on the products.

  • Compare: If your parent compound's aromatic region matches the N-Methyl derivative's aromatic region, your parent exists primarily in the Keto form .

FAQ: Troubleshooting Specific Issues

Q: I see a small "shadow" peak next to my main peaks. Is this the minor tautomer? A: Yes, this is highly probable if the peaks are in the "slow exchange" regime. To confirm, run a ROESY or EXSY (Exchange Spectroscopy) experiment. If the main peak and the "shadow" peak show a cross-peak (exchange correlation) that is not due to NOE (spatial proximity), they are chemically exchanging tautomers.

Q: Can I integrate the OH/NH peak for quantitative NMR (qNMR)? A: No. Do not rely on labile protons for qNMR. Their relaxation times (


) are different, and exchange with water causes intensity loss. Always integrate stable C-H aromatic protons.

Q: Why does my Carbon-13 spectrum show no peak for C-2? A: The C-2 carbon (between N and S) is quaternary and lacks NOE enhancement. Furthermore, if the molecule is exchanging, the C-2 signal broadens significantly more than protonated carbons.

  • Fix: Increase the relaxation delay (

    
    ) and the number of scans (NS > 1024).
    

References

  • Tautomerism and Isomerization in Quantitative NMR. Journal of Agricultural and Food Chemistry. (2022). Discusses the impact of solvent choice on tautomeric signal patterns and qNMR accuracy.

  • N- versus O-alkylation: utilizing NMR methods. Journal of Medicinal Chemistry. (2013). Establishes the diagnostic chemical shift rules for distinguishing N-alkyl (keto) vs O-alkyl (enol) derivatives.

  • Synthesis, structure and tautomerism of benzothiazolyl derivatives. ResearchGate. (2014). Provides crystallographic and NMR evidence that benzothiazole derivatives often favor the keto/hydrazone forms in solid state and polar solutions.

  • Variable-Temperature NMR and Conformational Analysis. Journal of the Brazilian Chemical Society. (2017). Details the protocols for using low-temperature NMR to freeze conformational and tautomeric exchange.

Technical Support Center: Improving Yield of Benzothiazole Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzothiazole ring closure reactions. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge and common inquiries related to benzothiazole synthesis.

Q1: What is the most common and versatile method for synthesizing the benzothiazole core?

A: The most prevalent and widely adapted method is the condensation of 2-aminothiophenol with a suitable electrophile, most commonly an aldehyde, followed by an oxidative cyclization.[1][2] This approach is favored for its operational simplicity and the broad availability of starting materials. Variations of this reaction exist where carboxylic acids, acyl chlorides, ketones, or nitriles are used in place of aldehydes, often requiring different catalysts and conditions.[3][4]

Q2: Can you illustrate the general mechanism for the reaction between 2-aminothiophenol and an aldehyde?

A: Certainly. The reaction proceeds through two key stages: initial condensation to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.

The initial step involves a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base (iminium ion) after dehydration. The nearby thiol group then performs an intramolecular cyclization onto the imine carbon. This ring closure yields a non-aromatic 2-substituted-2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate. The final, and crucial, step is the oxidation of this intermediate, which removes two hydrogen atoms to form the stable aromatic benzothiazole ring system.[1][5]

Benzothiazole Formation Mechanism General Mechanism of Benzothiazole Synthesis Reactants 2-Aminothiophenol + Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Benzothiazoline Benzothiazoline Intermediate (Cyclization Product) SchiffBase->Benzothiazoline Intramolecular Cyclization Product 2-Substituted Benzothiazole (Final Product) Benzothiazoline->Product Oxidation (-2H)

Caption: General reaction pathway for benzothiazole synthesis.

Q3: My 2-aminothiophenol starting material seems to degrade quickly. Why does this happen and how can I prevent it?

A: 2-aminothiophenol is highly susceptible to aerobic oxidation. The thiol (-SH) group can readily oxidize to form a disulfide-linked dimer (2,2'-diaminodiphenyl disulfide). This degradation not only consumes your starting material but can also introduce impurities that complicate the reaction and purification.

Prevention Strategies:

  • Use Fresh Reagent: Always use freshly purchased or purified 2-aminothiophenol for the best results.[6]

  • Inert Atmosphere: For sensitive reactions or prolonged setups, handling the reagent under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize oxidation.[6]

  • Proper Storage: Store 2-aminothiophenol in a tightly sealed container, protected from light, and preferably refrigerated or frozen to slow degradation.

Q4: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A: Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, several green approaches have been developed:

  • Aqueous Medium: Using water as a solvent is a cost-effective and environmentally benign option that has proven effective for certain catalytic systems.[3][7]

  • Reusable Catalysts: Employing heterogeneous or recyclable catalysts, such as samarium triflate or polymer-supported reagents, reduces waste and catalyst cost over multiple runs.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve yields by minimizing byproduct formation.[1][5][7][8]

  • Solvent-Free Conditions: Some protocols have been successfully developed to run under solvent-free or neat conditions, which completely eliminates solvent waste.[1]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific, complex problems encountered during benzothiazole synthesis in a structured question-and-answer format.

Problem 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how do I fix it?

A: Low or no yield is a common but solvable issue. The root cause can typically be traced to starting materials, reaction conditions, or an inefficient final oxidation step. A systematic approach is key to diagnosis.

Low Yield Troubleshooting Workflow Start Low / No Yield Observed CheckPurity 1. Verify Starting Material Purity (2-Aminothiophenol, Aldehyde) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK [YES] PurityBad Impurity Detected CheckPurity->PurityBad [NO] CheckConditions 2. Evaluate Reaction Conditions (Solvent, Temp, Catalyst) PurityOK->CheckConditions FixPurity Purify or Replace Reagents. Re-run reaction. PurityBad->FixPurity Success Yield Improved FixPurity->Success ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK [YES] ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad [NO] CheckOxidation 3. Assess Cyclization/Oxidation Step (Monitor by TLC for intermediate) ConditionsOK->CheckOxidation FixConditions Optimize Conditions. Consult Table 1 & 2. Consider Microwave. ConditionsBad->FixConditions FixConditions->Success OxidationOK Full Conversion to Product CheckOxidation->OxidationOK [YES] OxidationBad Intermediate (Benzothiazoline) Accumulates CheckOxidation->OxidationBad [NO] FixOxidation Introduce/Strengthen Oxidant. (e.g., Air, H2O2, DMSO). See Table 1. OxidationBad->FixOxidation FixOxidation->Success

Caption: Decision workflow for troubleshooting low reaction yields.

Causality & Solutions:

  • Cause 1: Inefficient Cyclization and Oxidation. This is the most frequent culprit. The reaction may successfully form the benzothiazoline intermediate but stall before the final aromatization step.[1]

    • Diagnosis: Use Thin-Layer Chromatography (TLC) to monitor the reaction. If you see a new spot that is neither starting material nor the desired aromatic product, it is likely the intermediate.

    • Solution: Ensure an adequate oxidant is present. For many syntheses, simply stirring the reaction open to the atmosphere allows molecular oxygen to act as the oxidant.[1] If this is insufficient, an explicit oxidizing agent is required. Common choices include a hydrogen peroxide/HCl mixture, or using DMSO, which serves as both the solvent and the oxidant.[1][2][3]

  • Cause 2: Suboptimal Reaction Conditions. The choice of solvent, temperature, and catalyst are deeply interconnected and crucial for success.

    • Diagnosis: The reaction shows little to no consumption of starting materials over an extended period.

    • Solution: A systematic optimization is required. Common solvents like ethanol or DMSO are good starting points.[1] Some modern methods even use solvent-free conditions or microwave irradiation to accelerate the reaction and improve yields.[1][9] The optimal temperature can vary from room temperature to reflux, depending on the specific substrates and catalyst.[6] Refer to the tables below for guidance.

  • Cause 3: Poor Substrate Reactivity. The electronic nature of your starting materials significantly impacts reactivity.

    • Diagnosis: The reaction works well for some substrates but fails for others under identical conditions.

    • Solution: Aromatic aldehydes with electron-withdrawing groups are generally more reactive than those with electron-donating groups.[5] Aliphatic aldehydes can also be less reactive.[5] For these challenging substrates, you may need more forcing conditions (e.g., higher temperatures, longer reaction times) or a more active catalyst system.[5]

Table 1: Comparison of Common Catalytic/Oxidant Systems
System Typical Conditions & Comments
Air / O₂ Often sufficient for simple syntheses in a solvent like DMSO at elevated temperatures. The most "green" oxidant.[1][3]
H₂O₂ / HCl A potent and cost-effective system. Typically used in a 1:1:6:3 ratio of 2-aminothiophenol/aldehyde/H₂O₂/HCl in ethanol at room temperature.[2]
DMSO Dual role as solvent and oxidant, usually at temperatures >100 °C. Simplifies the reaction setup.[1][3]
Iodine (I₂) Can act as a catalyst and promoter for the condensation, often used in solvents like DMF or under solvent-free conditions.[3]
Dess-Martin Periodinane (DMP) / DDQ Mild and efficient oxidants for the cyclization of pre-formed thioformanilides to benzothiazoles at room temperature.[3]
Brønsted/Lewis Acids (p-TSA, Sc(OTf)₃) Catalyze the initial condensation/dehydration step. Often used in oxidant- and metal-free conditions.[3][7]
Table 2: Solvent Selection Guide
Solvent Properties & Use Cases
Ethanol / Methanol Common, inexpensive protic solvents. Excellent for reactions catalyzed by acids (e.g., H₂O₂/HCl).[2]
DMSO Polar aprotic solvent. Excellent for dissolving a wide range of substrates. Can also function as an oxidant at high temperatures.[1]
Water The ultimate green solvent. Used with specific water-tolerant catalysts like samarium triflate.[3]
Toluene / Xylene Non-polar solvents. Often used with a Dean-Stark apparatus to azeotropically remove water and drive the condensation equilibrium forward.
Solvent-Free An environmentally friendly option, typically performed at elevated temperatures or with microwave assistance.[1]

Problem 2: My final product is impure and I'm observing significant byproduct formation. What's happening?

A: Byproduct formation reduces yield and complicates purification. The identity of the byproduct provides clues to the underlying issue.

  • Cause 1: Oxidation of 2-Aminothiophenol.

    • Observation: A significant amount of a high R_f, non-polar compound is observed, which is likely the 2,2'-diaminodiphenyl disulfide dimer.

    • Solution: As mentioned in the FAQs, handle the 2-aminothiophenol under an inert atmosphere, especially if the reaction is slow or requires high temperatures.[6]

  • Cause 2: Self-Condensation of the Aldehyde.

    • Observation: Complex mixture of byproducts, especially when using aliphatic aldehydes under basic or harsh thermal conditions.

    • Solution: Adjust the reaction conditions. Lowering the temperature, changing the catalyst, or slowly adding the aldehyde to the reaction mixture can suppress these side reactions.[6]

  • Cause 3: Incomplete Cyclization.

    • Observation: The Schiff base or thioamide intermediate is isolated along with the product. This is common when the cyclization step is slow or reversible.

    • Solution: Ensure your catalyst is active and the conditions favor ring closure. For condensation reactions, removing water with molecular sieves or a Dean-Stark trap can be effective. For radical cyclizations, ensure the initiator or light source is functioning correctly.[6]

Part 3: Experimental Protocol Example

This section provides a representative, self-validating protocol for a common benzothiazole synthesis.

Protocol: Synthesis of 2-Phenylbenzothiazole via H₂O₂/HCl Catalysis

This protocol is adapted from methodologies that utilize an efficient and straightforward catalytic system.[2]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ethanol (5 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol, 0.68 mL)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol, 0.25 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL). Stir at room temperature to create a homogeneous solution.

  • Catalyst Addition: To the stirring solution, carefully add hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol). Caution: This may be exothermic.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been fully consumed and a new, UV-active product spot has appeared (typically within 1 hour).[6]

  • Workup & Isolation: Upon completion, pour the reaction mixture into 20 mL of cold water. A solid precipitate of 2-phenylbenzothiazole should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and salts, then dry. For higher purity, the crude product can be recrystallized from ethanol.[3][6]

References

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available at: [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025, January 11). YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

  • A review on literature study of benzothiazole. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Waengdongbung, W., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available at: [Link]

  • Bandyopadhyay, A., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(23), 5772. Available at: [Link]

  • ACS Combinatorial Science. (n.d.). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. Available at: [Link]

Sources

Troubleshooting low solubility of benzothiazole diols in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Aqueous Buffers Ticket ID: BZT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Benzothiazole Paradox"

User Query: "My benzothiazole diol dissolves perfectly in DMSO (50 mM), but precipitates immediately when I dilute it into PBS (pH 7.4) for my cell assay. The solution turns cloudy or forms a white precipitate.[1] How do I fix this?"

Technical Diagnosis: Benzothiazole diols often exhibit "Brick Dust" behavior. While the diol functionality adds polarity, the planar benzothiazole core drives strong


-

stacking interactions. This results in high crystal lattice energy (high melting point) that water molecules cannot easily overcome, despite the presence of hydrophilic hydroxyl groups.

At physiological pH (7.4), these molecules often exist in a "solubility valley":

  • The Benzothiazole Nitrogen: A very weak base (pKa ~1–2). It is uncharged (neutral) at pH 7.4.

  • The Phenolic Hydroxyls: Weak acids (pKa ~9–10). They are protonated (neutral) at pH 7.4.

Result: The molecule is electrically neutral, highly lipophilic (LogP > 3), and prone to aggregation.

Troubleshooting Decision Matrix

Before modifying your protocol, determine the nature of your precipitation using this logic flow.

SolubilityTroubleshooting Start Precipitation upon Dilution into Buffer? CheckTurbidity Is the precipitate crystalline (visible particles) or colloidal (milky/hazy)? Start->CheckTurbidity Crystalline Crystalline/Solid (Brick Dust) CheckTurbidity->Crystalline Visible particles Colloidal Milky/Hazy (Grease Ball) CheckTurbidity->Colloidal Cloudy suspension LatticeEnergy High Crystal Lattice Energy Issue Crystalline->LatticeEnergy Soln1 Strategy: Disrupt Packing Use Cyclodextrins (HP-β-CD) or PEG-400 co-solvent LatticeEnergy->Soln1 Validation Validate with Nephelometry or DLS Soln1->Validation Aggregation Kinetic Aggregation/ Micelle Formation Colloidal->Aggregation Soln2 Strategy: Prevent Nucleation Add Surfactant (Tween 80) or Predilute in intermediate solvent Aggregation->Soln2 Soln2->Validation

Figure 1: Diagnostic workflow for identifying the root cause of insolubility—distinguishing between lattice energy barriers (crystallization) and hydrophobic aggregation (oiling out).

Critical FAQs & Solutions

Q1: Why does adding buffer to my DMSO stock cause immediate crashing?

The Mechanism: This is the "Solvent Shift" effect. DMSO solvates the hydrophobic core. When water (a high dielectric solvent) is added, the logarithmic solubility capacity of the mixture drops faster than the linear dilution of the compound. You enter a zone of supersaturation .[2]

The Fix: Reverse Addition Protocol Never add buffer to your DMSO stock. Instead:

  • Place the required volume of buffer (e.g., 9.9 mL) in a vortexing tube.

  • While vortexing the buffer, slowly inject the DMSO stock (e.g., 100 µL) into the center of the vortex.

  • Why? This prevents local regions of high concentration (supersaturation) where nucleation nuclei can form.

Q2: Will changing the pH help?

Analysis: Likely not at physiological limits.

  • Acidic Shift: You would need pH < 2 to protonate the thiazole nitrogen. This is incompatible with most biological assays.

  • Basic Shift: You would need pH > 9 to deprotonate the phenolic diols.

Q3: Which excipients work best for Benzothiazoles?

Based on the planar, hydrophobic nature of the scaffold, use the following hierarchy:

Excipient ClassRecommended AgentMechanismStarting Concentration
Complexing Agent HP-β-CD (Hydroxypropyl-beta-cyclodextrin)Encapsulates the hydrophobic benzothiazole core; disrupts pi-stacking.10–20% w/v in buffer
Surfactant Tween 80 (Polysorbate 80)Prevents formation of micro-aggregates; stabilizes the "milky" colloid.0.01% – 0.1%
Cosolvent PEG 400 Lowers the dielectric constant of water; disrupts water structure.5–10%
Cosolvent Glycerol Increases viscosity, slowing down nucleation kinetics.5–10%

Recommendation: The "Gold Standard" for benzothiazoles is 10% HP-β-CD . It prevents precipitation without permeabilizing cell membranes (unlike high DMSO or Tween).

Validated Protocols

Protocol A: Kinetic Solubility Assay (The "Fast Read")

Use this to determine the maximum concentration you can use in an assay before precipitation occurs.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS (pH 7.4)

  • 96-well plate (UV-transparent)

  • Microplate Reader (Absorbance @ 620 nm - Turbidity)

Workflow:

  • Preparation: Prepare a serial dilution of your compound in 100% DMSO first (e.g., 10 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO concentration into 198 µL of PBS in the assay plate (1% final DMSO).

  • Incubation: Shake for 90 minutes at Room Temp.

  • Read: Measure Absorbance at 620 nm (or 650 nm).

    • Interpretation: A spike in absorbance indicates light scattering (precipitation). The highest concentration before the spike is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Complexation (The "Solubility Rescue")

Use this if you need high concentrations (>100 µM) for animal studies or difficult assays.

CyclodextrinProtocol Step1 1. Weigh Solid HP-β-CD Step2 2. Dissolve in PBS (20% w/v) Step1->Step2 Step3 3. Add Compound (Solid or DMSO stock) Step2->Step3 Step4 4. Sonicate (Bath, 30 mins) Step3->Step4 Step5 5. Filter (0.22 µm PVDF) Step4->Step5 Step6 6. Clear Solution Ready for Assay Step5->Step6

Figure 2: Workflow for generating a stable inclusion complex. Note: Sonication is critical to drive the benzothiazole into the cyclodextrin cavity.

References & Authority

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Establishes the link between planarity/melting point and solubility).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (The definitive guide on Kinetic vs. Thermodynamic solubility protocols).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Validates HP-β-CD for hydrophobic scaffolds like benzothiazoles).

  • BenchChem. (2024). "Benzothiazole: Solubility and Handling." (Specific data on benzothiazole solubility in organic vs. aqueous media).

  • Trapani, A., et al. (2025). "Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes." International Journal of Pharmaceutics. (Recent evidence of 1:1 and 1:2 complexation stoichiometry for benzothiazoles).

Sources

Minimizing side reactions during alkylation of C6-hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during the selective alkylation of C6-hydroxyl groups, a critical transformation in carbohydrate chemistry and the synthesis of complex molecules. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your reactions effectively.

Introduction: The C6-Hydroxyl Challenge

The selective functionalization of hydroxyl groups in polyol structures like carbohydrates is a formidable task.[1] The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls (C2, C3, C4) due to reduced steric hindrance.[2][3] However, this enhanced reactivity is often insufficient to prevent competing side reactions, leading to mixtures of products and low yields of the desired C6-O-alkylated compound.

This guide is structured to help you navigate these challenges, starting with frequently asked questions for reaction planning and moving to a detailed troubleshooting section for when your experiments do not go as planned.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational decisions you'll make when setting up your C6-alkylation reaction.

Q1: How do I choose the right base for my reaction?

Answer: The choice of base is critical and depends on the acidity of your C6-hydroxyl group and the overall stability of your substrate. The primary goal is to generate the C6-alkoxide nucleophile efficiently without promoting side reactions.

  • Strong, Non-Nucleophilic Bases: For most simple alcohols and carbohydrates, a strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice.[4] It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion according to Le Châtelier's principle.[4]

  • Weaker Bases: In substrates sensitive to strongly basic conditions, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a polar aprotic solvent like DMF or acetonitrile.[5] Cesium carbonate is particularly effective due to the "cesium effect," where the large Cs⁺ ion coordinates loosely with the alkoxide, enhancing its nucleophilicity.

  • Bases to Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or protic solutions should generally be avoided for sensitive substrates, as they can promote hydrolysis of other functional groups or lead to elimination reactions.[6]

Base Typical pKa (Conjugate Acid) Pros Cons
Sodium Hydride (NaH) ~35 (H₂)Irreversible deprotonation; drives reaction forward.Highly reactive with water/protic solvents; requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)Milder; easier to handle than NaH.May not be strong enough for less acidic alcohols; slower reaction times.
Cesium Carbonate (Cs₂CO₃) ~10.3 (HCO₃⁻)Milder; "Cesium effect" enhances nucleophilicity.More expensive.
Potassium tert-butoxide (KOtBu) ~19 (t-BuOH)Very strong base; useful for hindered alcohols.Sterically bulky; can strongly favor elimination (E2) side reactions.
Q2: Which solvent system is best for a Williamson Ether Synthesis at C6?

Answer: The Williamson ether synthesis is a classic Sₙ2 reaction.[4] The ideal solvent will fully dissolve your substrate and reagents while maximizing the nucleophilicity of the alkoxide.

  • Polar Aprotic Solvents: These are the solvents of choice.[7] Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent options. They effectively solvate the metal cation (e.g., Na⁺) but poorly solvate the alkoxide anion. This leaves the alkoxide "naked" and highly nucleophilic, accelerating the desired Sₙ2 reaction.

  • Protic Solvents: Protic solvents like ethanol or water should be avoided.[7] They form strong hydrogen bonds with the alkoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows down the reaction.

Q3: My alkylating agent has a secondary carbon (e.g., Isopropyl iodide). What should I watch out for?

Answer: You must be highly cautious of the competing E2 elimination reaction. The Williamson ether synthesis works best with methyl or primary alkyl halides.[4][7]

  • Sₙ2 vs. E2 Competition: The alkoxide is not only a strong nucleophile but also a strong base. When it attacks a secondary alkyl halide, it can either substitute the halide (Sₙ2) or abstract a beta-proton, leading to the formation of an alkene (E2 elimination).[7]

  • Minimizing Elimination: To favor substitution, use the least sterically hindered base possible to form the alkoxide, keep the reaction temperature as low as feasible, and consider using an alkylating agent with a better leaving group (I > Br > Cl > OTs) to accelerate the Sₙ2 pathway.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during C6-hydroxyl alkylation.

Problem 1: Low Yield or No Reaction

Your TLC or LC-MS analysis shows primarily unreacted starting material.

Possible Causes & Solutions:

  • Inefficient Deprotonation: Your base may not be strong enough, or it may have degraded.

    • Solution: Switch to a stronger base like NaH. Ensure the NaH is fresh (stored under mineral oil and not exposed to air/moisture). Always use strictly anhydrous reaction conditions.

  • Poor Leaving Group: Your alkylating agent may have a poor leaving group (e.g., an alkyl chloride).

    • Solution: Convert the alkylating agent to a better leaving group. Alkyl iodides are generally the most reactive, followed by bromides and tosylates/mesylates.[4] You can perform a Finkelstein reaction (reacting an alkyl chloride/bromide with NaI in acetone) to generate the more reactive alkyl iodide in situ or separately.

  • Hydroxyl Group is a Poor Leaving Group: It is crucial to remember that a hydroxyl group itself cannot be displaced directly; it must first be deprotonated to an alkoxide.[8] If you forget to add a base, no reaction will occur.

  • Steric Hindrance: If your substrate or alkylating agent is particularly bulky, the Sₙ2 transition state may be too high in energy.[9][10]

    • Solution: Increase the reaction temperature moderately, but be mindful that this can also increase elimination.[6] Alternatively, consider a different synthetic strategy, such as the Mitsunobu reaction, which is often effective for sterically hindered systems.[11][12]

Caption: A flowchart for troubleshooting low-yield alkylation reactions.

Problem 2: Competing Elimination (E2) Reaction

You observe the formation of an alkene byproduct, derived from your alkylating agent. This is most common with secondary and tertiary alkyl halides.[7]

Mechanism of Competition: The alkoxide (R'-O⁻) can act as a base, abstracting a proton from the carbon adjacent (beta) to the leaving group (X), leading to an alkene. This competes directly with its role as a nucleophile attacking the alpha-carbon.

G cluster_0 Reaction Pathways cluster_1 Sₙ2 Pathway (Desired) cluster_2 E2 Pathway (Side Reaction) Alkoxide C6-Alkoxide (R'-O⁻) SN2_Attack Nucleophilic Attack on α-carbon Alkoxide->SN2_Attack Acts as Nucleophile E2_Attack Proton Abstraction from β-carbon Alkoxide->E2_Attack Acts as Base AlkylHalide Alkyl Halide (R-CH₂-CH₂-X) AlkylHalide->SN2_Attack AlkylHalide->E2_Attack SN2_Product C6-O-Alkylated Product SN2_Attack->SN2_Product E2_Product Alkene Byproduct E2_Attack->E2_Product

Caption: Competing Sₙ2 (alkylation) and E2 (elimination) pathways.

Solutions to Favor Sₙ2 over E2:

  • Change the Alkyl Halide: This is the most effective solution. If possible, redesign your synthesis to use a primary alkyl halide.[4]

  • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) will disproportionately slow down the E2 pathway.[6]

  • Use a Less Sterically Hindered Base: While the alkoxide is the reacting species, using a very bulky base to generate it (like KOtBu) can leave residual base that promotes elimination. Stick with NaH or K₂CO₃.

  • Use a Better Leaving Group: A better leaving group (I > Br > OTs > Cl) accelerates the Sₙ2 reaction rate, which can help it outcompete the E2 pathway.

Problem 3: Over-Alkylation or Reaction at Other Hydroxyls

You observe products where alkylation has occurred at the C2, C3, or C4 positions in addition to, or instead of, the C6 position.

Possible Causes & Solutions:

  • Excessive Reagents or High Temperature: Using a large excess of the base and/or alkylating agent, or running the reaction at high temperatures for extended periods, can provide enough energy to overcome the activation barrier for alkylating the more sterically hindered secondary hydroxyls.

    • Solution: Use reagents stoichiometrically. A slight excess (1.1-1.3 equivalents) of the base and alkylating agent is often sufficient.[2] Maintain the lowest practical temperature and monitor the reaction closely by TLC, quenching it as soon as the C6-alkylated product is maximized.

  • Use of Protecting Groups: For complex substrates where selectivity is poor, the most robust strategy is to use protecting groups.[2]

    • Solution: A common strategy in carbohydrate chemistry is to first protect the C1, C2, C3, and C4 positions. For instance, forming a 4,6-benzylidene acetal protects both C4 and C6. Reductive opening of this acetal can then selectively expose the C6-hydroxyl for alkylation, leaving C4 protected.[2] Alternatively, bulky silyl ethers like tert-Butyldiphenylsilyl (TBDPS) chloride will preferentially react with the primary C6-hydroxyl, allowing you to protect it first, functionalize the other positions, and then deprotect the C6-OH for your desired alkylation.

Part 3: Recommended Protocols

Protocol 1: Standard Williamson Ether Synthesis for C6-OH Alkylation

This protocol is a general starting point for the alkylation of a primary hydroxyl group on a model carbohydrate substrate.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carbohydrate substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction back to 0 °C. Add the primary alkyl halide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol at 0 °C to destroy excess NaH. Dilute with ethyl acetate and wash with water (3x) and brine (1x).[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Mitsunobu Reaction for C6-OH Alkylation

This method is an excellent alternative, especially for systems prone to elimination or when stereochemical inversion is desired. The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by a nucleophile.[11][12]

  • Preparation: Under an inert atmosphere, dissolve the carbohydrate substrate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the acidic nucleophile (e.g., a phenol for O-arylation, 1.5 eq) in anhydrous THF (0.1 M).

  • Addition of Azodicarboxylate: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. A color change and/or precipitation of triphenylphosphine oxide is often observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography to remove the triphenylphosphine oxide and other byproducts.

References

  • Sawada, T., et al. (2007). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives . Heterocyclic Communications, 13(1), 21-24. [Link]

  • Chemistry Steps. Mitsunobu Reaction . Chemistry Steps. [Link]

  • Isogai, A., et al. (2011). Selective oxidation of C6 primary hydroxyl groups of cellulose to carboxyl groups by the TEMPO/NaClO/NaClO2 system in water under neutral conditions . ResearchGate. [Link]

  • Zaragoza, F. (2021). Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples) . YouTube. [Link]

  • Zaragoza, F. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) . YouTube. [Link]

  • Dimakos, V., & Taylor, M. S. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives . Chemical Reviews, 118(23), 11457-11517. [Link]

  • Guchhait, G., & Shah, P. (2021). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts . Molecules, 26(11), 3354. [Link]

  • Yu, J., et al. (2022). Regioselective C6-H Hydroxyalkylation of Purines and Purine Nucleosides via α-C-H Functionalization of Alcohols at Room Temperature . ResearchGate. [Link]

  • LibreTexts Chemistry. Hydroxyl Group Substitution - Alcohols . Chemistry LibreTexts. [Link]

  • Sawada, T., et al. (2007). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives . ResearchGate. [Link]

  • Pharma Education Center. Alcohol to Ether using Williamson synthesis (O-Alkylation) . pharmaeducation.net. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions . Master Organic Chemistry. [Link]

  • van der Vorm, S., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too . ResearchGate. [Link]

  • Ashenhurst, J. (2012). Two Elimination Reaction Patterns . Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. Elimination Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • van der Vorm, S., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too . Organic & Biomolecular Chemistry, 15(5), 1146-1156. [Link]

  • Ashenhurst, J. (2012). Hydride Shifts. Master Organic Chemistry.
  • LibreTexts Chemistry. Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2012). Carbocation Rearrangements. Master Organic Chemistry.
  • Takedomi, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase . PubMed. [Link]

  • Chemistry with Caroline. (2022). Alkylation of Aromatics with Alkene and Alcohol Starting Materials . YouTube. [Link]

  • Smith, D. M., & Hughes, D. L. (2020). New Directions in the Mitsunobu Reaction . Nottingham ePrints. [Link]

  • Sawada, T., et al. (2007). Selective Protection of Hydroxy Group at C6 Position of Glucose Derivatives . De Gruyter. [Link]

  • Organic Chemistry Guide. (2023). Williamson Ether Synthesis - Easy! . YouTube. [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation . Organic Chemistry Portal. [Link]

  • Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems . Chemistry Steps. [Link]

  • Google Patents. US4323714A - Alkylation of hydroxy-substituted aromatic compounds.
  • Chen, S., et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system . PNAS. [Link]

  • Chem Help ASAP. (2019). E2 reactions on alcohols . YouTube. [Link]

  • van Rijn, S., et al. (2015). Regioselective modification of unprotected glycosides . Chemical Communications, 52, 203-217. [Link]

  • LibreTexts Chemistry. Preparing Ethers . Chemistry LibreTexts. [Link]

  • Daptary, G., et al. (2020). Reaction pathway for the direct O-alkylation . ResearchGate. [Link]

  • Michigan State University. Rearrangement . MSU Chemistry. [Link]

  • Making Sense Chem. (2022). Hydroxyl Compounds | Preparation and Reactivity . YouTube. [Link]

  • Chemistry Wallah. (2023). E2 Elimination Reaction|Alcoholic KOH Mechanism Explained . YouTube. [Link]

  • Saleemi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . Molecules, 27(19), 6245. [Link]

  • Smith, D. M., & Hughes, D. L. (2020). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications . ResearchGate. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions . Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2,6-Dihydroxybenzothiazole in DMSO-d₆

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of DMSO-d₆ in NMR of Phenolic Compounds

The choice of solvent is a critical parameter in NMR spectroscopy, profoundly influencing the chemical shifts of labile protons, such as those in hydroxyl groups. DMSO-d₆ is a particularly effective solvent for polar analytes, including phenolic compounds, for several key reasons. Its ability to form strong hydrogen bonds with hydroxyl protons significantly reduces the rate of proton exchange. This phenomenon results in sharper, more well-defined signals for -OH groups, which in other solvents like CDCl₃, often appear as broad, indistinct peaks or are not observed at all due to rapid exchange with residual water or other protic species.[1] Furthermore, the chemical shifts of hydroxyl protons in DMSO-d₆ are highly sensitive to the electronic environment, providing valuable structural information.[1]

Predicted ¹H NMR Spectrum of 2,6-Dihydroxybenzothiazole in DMSO-d₆

The structure of this compound features a benzothiazole core with hydroxyl groups at positions 2 and 6. The expected ¹H NMR spectrum in DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the two hydroxyl protons.

1H_NMR_Protocol cluster_workflow Experimental Workflow A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Sources

FTIR spectral analysis of carbonyl vs hydroxyl bands in benzothiazolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazolones act as "privileged scaffolds" in drug discovery, serving as the core for various analgesics, antimicrobials, and enzyme inhibitors. A critical analytical challenge in synthesizing and characterizing these derivatives is distinguishing between the carbonyl (C=O) and hydroxyl (O-H) functional groups.

This ambiguity arises from keto-enol tautomerism (specifically lactam-lactim tautomerism). In the solid state, benzothiazolin-2-one predominantly exists in the lactam (NH/C=O) form. However, in solution or upon specific substitution, the lactim (N=C-OH) form—or the presence of a distinct hydroxyl substituent—can complicate spectral interpretation.

This guide provides a definitive protocol for using Fourier Transform Infrared (FTIR) spectroscopy to resolve these bands, comparing its efficacy against NMR and XRD, and offering a self-validating workflow for researchers.

Fundamental Principles: The Tautomeric Challenge

To interpret the spectra, one must first understand the structural dynamics. The benzothiazolone core exists in dynamic equilibrium.

The Lactam-Lactim Equilibrium[1]
  • Lactam Form (Keto): Characterized by a cyclic amide (–NH–C(=O)–). This is the stable form in crystal lattices due to intermolecular hydrogen bonding dimers.

  • Lactim Form (Enol): Characterized by an imidate structure (–N=C(–OH)–). This form is rare in unsubstituted benzothiazolones but becomes relevant in polar protic solvents or specific metal complexes.

Visualization of the Equilibrium

The following diagram illustrates the structural shift and the corresponding primary vibrational modes.

Tautomerism cluster_0 Lactam Form (Predominant) cluster_1 Lactim Form (Minor/Solvent Dependent) Lactam Benzothiazolin-2-one (NH / C=O) Lactam_Bands Key Bands: C=O: ~1650-1700 cm⁻¹ N-H: ~3100-3200 cm⁻¹ Lactam->Lactam_Bands Lactim 2-Hydroxybenzothiazole (N=C-OH) Lactam->Lactim Tautomerization (Solvent/pH driven) Lactim_Bands Key Bands: C=N: ~1640 cm⁻¹ O-H: ~3400-3600 cm⁻¹ Lactim->Lactim_Bands

Figure 1: Tautomeric equilibrium of benzothiazolone showing the shift from Carbonyl/Amine (Lactam) to Imine/Hydroxyl (Lactim) signatures.

Comparative Analysis: Why FTIR?

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FTIR offers distinct advantages for analyzing functional group environments and hydrogen bonding states.

FeatureFTIR Spectroscopy ¹H NMR Spectroscopy X-Ray Diffraction (XRD)
Primary Detection Dipole moment changes (Vibrational modes)Magnetic environment of nucleiElectron density (Crystal structure)
C=O vs O-H Resolution High. Distinct regions (1700 vs 3400 cm⁻¹).Medium. Protons can exchange/broaden; Carbonyl C is invisible in ¹H.Definitive for solid state only.
Timescale Femtoseconds (Snapshots of all species).Milliseconds (Time-averaged signals).Static (Solid state average).
H-Bonding Sensitivity Excellent. Band shape/shift correlates directly to bond strength.Good (Chemical shift changes), but concentration dependent.Defines bond lengths but requires single crystals.
Sample State Solid, Liquid, Gas, Surface.Solution (mostly).Solid (Single Crystal).

Verdict: Use FTIR for rapid identification of the tautomeric state in solid powders and for assessing hydrogen bonding strength. Use NMR to confirm the exact location of protons in soluble derivatives.

Spectral Characterization Guide

A. The Carbonyl Band (C=O)

In the lactam form, the carbonyl stretch is the most intense feature.

  • Position:

    
    .
    
  • Morphology: Strong and sharp.

  • Shifts:

    • Free C=O (Dilute non-polar solution): Higher frequency (

      
      ).
      
    • H-Bonded C=O (Solid state/KBr): Lower frequency (

      
      ) due to the weakening of the C=O bond order.
      
B. The Hydroxyl Band (O-H) vs. N-H

Distinguishing O-H from N-H is the primary difficulty as both appear in the


 range.
Functional GroupWavenumber (

)
MorphologyNotes
Free O-H

Sharp, Needle-likeOnly seen in very dilute non-polar solutions.
H-Bonded O-H

Broad, GaussianOften masks the N-H stretch.
Lactam N-H

Medium, often structuredCan appear as a shoulder on the O-H band.
C=N (Lactim)

Medium IntensityDifferentiates Lactim from Lactam (C=O).

Experimental Protocol: The Self-Validating Workflow

To scientifically prove the presence of C=O vs O-H, you cannot rely on a single scan. You must perturb the system.

Protocol 1: The Dilution Study (H-Bond Validation)

Objective: Distinguish intermolecular H-bonding (dimers) from intramolecular bonding.

  • Prepare: A stock solution of the benzothiazolone derivative in dry

    
     or 
    
    
    
    (non-polar, non-H-bonding).
  • Acquire: Spectra at concentrations of 0.1 M, 0.01 M, and 0.001 M.

  • Analyze:

    • If the broad band at

      
       disappears and a sharp peak at 
      
      
      
      appears upon dilution
      
      
      Intermolecular H-bonding (likely O-H or N-H dimers).
    • If the band position remains constant

      
      Intramolecular H-bonding. 
      
Protocol 2: Deuterium Exchange (The Gold Standard)

Objective: Definitively separate N-H from O-H/C=O.

  • Method: Dissolve sample in solvent, add

    
    , shake, and separate/dry or observe in situ.
    
  • Mechanism: Active protons (OH, NH) exchange with Deuterium. C=O does not.

  • Result:

    • O-H / N-H bands: Disappear from

      
       and reappear at 
      
      
      
      (due to the mass effect of Deuterium:
      
      
      ).
    • C=O band: Remains largely unchanged at

      
      .
      
    • Logic: If the

      
       band disappears, it wasn't a carbonyl; it was likely a deformation mode of water or amine (unlikely for this scaffold).
      
Experimental Workflow Diagram

Workflow Start Start: Unknown Benzothiazolone Sample Step1 1. Standard ATR-FTIR (Solid State) Start->Step1 Decision1 Strong band at 1650-1700? Step1->Decision1 LactamPath Likely Lactam (C=O) Decision1->LactamPath Yes LactimPath Likely Lactim/Phenol Decision1->LactimPath No (Weak/Absent) Step2 2. Deuteration (D₂O Exchange) LactamPath->Step2 LactimPath->Step2 Result1 3200-3400 band shifts to ~2450? (Confirms labile H: OH or NH) Step2->Result1 Result2 1650-1700 band persists? (Confirms C=O) Step2->Result2 Conclusion Final Assignment: Lactam vs Lactim Result1->Conclusion Result2->Conclusion

Figure 2: Step-by-step decision tree for distinguishing functional groups using FTIR and Deuterium exchange.

Common Pitfalls & Troubleshooting

  • Water Contamination: Benzothiazolones are hygroscopic. Moisture creates a broad O-H band at

    
     and a bending mode at 
    
    
    
    .
    • Solution: Always dry samples in a vacuum desiccator over

      
       before analysis. If using KBr pellets, ensure the KBr is FTIR grade and dry.
      
  • Overlapping Aromatics: The C=C aromatic ring stretch (

    
    ) can merge with the C=O or C=N bands.
    
    • Solution: Use Second Derivative Spectroscopy .[1] This mathematical processing sharpens peaks and resolves shoulders, allowing you to see the C=O peak distinct from the aromatic ring vibration.

  • ATR vs. Transmission: ATR (Attenuated Total Reflectance) slightly shifts peaks to lower wavenumbers compared to transmission (KBr) due to the wavelength-dependent depth of penetration.

    • Correction: Apply an ATR correction algorithm (available in most FTIR software) if comparing directly to literature KBr data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR band assignment).
  • Katritzky, A. R., & Taylor, P. J. (1990). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 47, 1-431. Link (Authoritative source on lactam-lactim equilibrium).

  • Peng, C., Tokmakoff, A., et al. (2012).[1] Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(18), 2528–2534. Link (Advanced application of IR for tautomerism).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Definitive reference for specific wavenumber tables).

Sources

A Comparative Analysis of the Fluorescence Quantum Yield of 2,6-Dihydroxybenzothiazole and 6-Hydroxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a cornerstone in the development of fluorescent probes and functional dyes due to their unique photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1] The strategic placement of electron-donating or electron-withdrawing substituents on the benzothiazole scaffold allows for the fine-tuning of their absorption and emission characteristics.[2] Among these, hydroxylated benzothiazoles are of particular interest due to their potential for excited-state intramolecular proton transfer (ESIPT) and their role as key structural motifs in biologically active molecules like firefly luciferin.[2] This guide provides an in-depth comparison of the fluorescence quantum yields of two such derivatives: 2,6-dihydroxybenzothiazole and 6-hydroxybenzothiazole. We will delve into the theoretical underpinnings that govern their fluorescent behavior, present available experimental data, and provide a detailed protocol for the accurate measurement of their fluorescence quantum yields.

Theoretical Framework: The Influence of Hydroxyl Substitution on Fluorescence

The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. It is intrinsically linked to the chemical structure of the fluorophore and its interaction with the surrounding environment. The number and position of hydroxyl (-OH) groups on the benzothiazole ring are expected to significantly influence the fluorescence quantum yield through several mechanisms:

  • Inductive and Resonance Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect on the electron density of the aromatic system depends on its position. An additional hydroxyl group at the 2-position in this compound, as compared to 6-hydroxybenzothiazole, is likely to further increase the electron density of the benzothiazole core. This can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths, as well as the transition probabilities.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a hydroxyl group positioned ortho to a nitrogen atom of the thiazole ring, ESIPT can occur. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to the formation of a transient keto tautomer. This process often results in a large Stokes shift and can influence the fluorescence quantum yield. The presence of a second hydroxyl group could potentially modulate the ESIPT process, either by providing an alternative pathway or by altering the electronic landscape of the molecule.

  • Solvent and pH Effects: The fluorescence of hydroxylated benzothiazoles is often sensitive to the polarity and hydrogen-bonding capability of the solvent, as well as the pH of the medium.[3][4] The hydroxyl groups can engage in hydrogen bonding with solvent molecules, which can stabilize the ground or excited states to different extents, thereby affecting the quantum yield. Furthermore, the protonation state of the hydroxyl groups is pH-dependent, and the anionic (phenolate) form of the molecule typically exhibits different photophysical properties compared to the neutral form.

Comparative Analysis of Fluorescence Quantum Yields

6-Hydroxybenzothiazole:

6-Hydroxybenzothiazole is the core fluorophore of D-luciferin, the substrate for the firefly luciferase enzyme. The high quantum yield of the bioluminescence reaction (around 41% for the native substrate) suggests that the oxyluciferin, which contains the 6-hydroxybenzothiazole moiety, is an efficient emitter.[5] A patent for fluorescent benzothiazole derivatives reports a fluorescence quantum yield of 0.62 for 2-cyano-6-hydroxybenzothiazole in an aqueous solution.[6] While the 2-cyano substituent will influence the electronic properties, this value suggests that the 6-hydroxybenzothiazole scaffold is capable of high fluorescence efficiency. The fluorescence of 6-hydroxybenzothiazole derivatives is known to be sensitive to environmental factors such as pH and solvent polarity.[4]

This compound:

Experimental data for the fluorescence quantum yield of this compound is scarce in the current literature. PubChem lists the compound and its tautomeric form, 6-hydroxy-3H-1,3-benzothiazol-2-one.[7] The presence of the second hydroxyl group at the 2-position introduces several factors that could potentially alter the quantum yield compared to the 6-hydroxy derivative. The tautomerism between the enol (2-hydroxy) and keto (2-oxo) forms is a critical consideration. The keto form is often less fluorescent or non-fluorescent. The equilibrium between these tautomers will be influenced by the solvent and pH.

Expected Differences and Rationale:

Based on general principles of fluorophore design, the introduction of a second hydroxyl group at the 2-position could lead to a lower fluorescence quantum yield for this compound compared to 6-hydroxybenzothiazole. This is primarily due to the increased likelihood of non-radiative decay pathways associated with the 2-hydroxy (or 2-oxo) group. The potential for tautomerization and increased vibrational relaxation modes could provide efficient channels for the de-excitation of the excited state without the emission of a photon.

However, the precise effect is difficult to predict without experimental data. The interplay of electronic effects, the potential for ESIPT, and the stabilization of the excited state by the solvent environment could lead to unexpected outcomes.

Experimental Protocol for Determining Fluorescence Quantum Yield

To definitively compare the fluorescence quantum yields of this compound and 6-hydroxybenzothiazole, a standardized experimental protocol is essential. The relative method, using a well-characterized fluorescence standard, is the most common and reliable approach.[8]

1. Selection of a Suitable Quantum Yield Standard:

The choice of the quantum yield standard is crucial. The standard should have a known and stable quantum yield, absorb and emit in a similar spectral region as the samples, and be soluble in the same solvent.[9][10] For UV-excitable compounds like hydroxybenzothiazoles, suitable standards include:

  • Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54)

  • 2-Aminopyridine in 0.1 M H₂SO₄ (Φf ≈ 0.60)

  • L-Tryptophan in water (Φf ≈ 0.14)

2. Instrumentation:

  • A research-grade spectrofluorometer with a high-intensity xenon lamp or laser excitation source.

  • A calibrated spectrophotometer for accurate absorbance measurements.

  • Matched quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

3. Sample Preparation:

  • Prepare stock solutions of the standard and the benzothiazole derivatives in a spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Prepare a series of dilute solutions of the standard and the samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure linearity and to avoid inner filter effects.

4. Measurement Procedure:

The following workflow outlines the key steps for accurate quantum yield determination.

G cluster_analysis Data Analysis prep_std Prepare series of standard solutions (Abs < 0.1) abs_std Measure absorbance spectra of standard solutions prep_std->abs_std prep_spl Prepare series of sample solutions (Abs < 0.1) abs_spl Measure absorbance spectra of sample solutions prep_spl->abs_spl fluo_std Measure fluorescence spectra of standard solutions (at same λex) abs_std->fluo_std fluo_spl Measure fluorescence spectra of sample solutions (at same λex) abs_spl->fluo_spl integrate_fluo Integrate the area under the fluorescence emission curves fluo_std->integrate_fluo fluo_spl->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance integrate_fluo->plot_data calc_qy Calculate quantum yield using the comparative method plot_data->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

5. Data Analysis:

The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

Where:

  • Φs is the quantum yield of the standard.

  • Gradx and Grads are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηx and ηs are the refractive indices of the sample and standard solutions (if different solvents are used).

Data Summary

CompoundReported Quantum Yield (Φf)ConditionsReference
2-Cyano-6-hydroxybenzothiazole0.62Aqueous solution[6]
This compoundData not available--

Conclusion

The comparison of the fluorescence quantum yields of this compound and 6-hydroxybenzothiazole highlights the significant impact of subtle structural modifications on the photophysical properties of benzothiazole derivatives. While experimental data for this compound is currently lacking, theoretical considerations suggest that the presence of the additional hydroxyl group at the 2-position may lead to a lower quantum yield due to the introduction of efficient non-radiative decay pathways. The 6-hydroxybenzothiazole scaffold, as evidenced by its presence in the highly efficient luciferin system and the high quantum yield of its 2-cyano derivative, demonstrates a propensity for strong fluorescence.

To provide a definitive comparison, the experimental determination of the fluorescence quantum yield of this compound under various solvent and pH conditions is essential. The detailed protocol provided in this guide offers a robust framework for conducting such measurements, which will be invaluable for the rational design of novel benzothiazole-based fluorophores for applications in chemical sensing, bioimaging, and materials science.

References

  • 2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation. (2025). ResearchGate. [Link]

  • Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. (n.d.). ResearchGate. [Link]

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (2010). PubMed. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2021). MDPI. [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers in Chemistry. [Link]

  • Ultrafast Excited-State Dynamics of Thiazole Orange. (2014). PMC. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). PMC. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]

  • Preparation and use of fluorescent benzothiazole derivatives. (1990).
  • Effect of pH on fluorescence intensity ratio of benzothiazole... (n.d.). ResearchGate. [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). Analytical Chemistry. [Link]

  • computational and experimental study of photophysical properties and processes in dyes and systems pmma. (n.d.). ADDI. [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). PubMed. [Link]

  • A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. (2023). MDPI. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2022). PMC. [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2001). ResearchGate. [Link]

  • Beetle luciferases, especially firefly luciferases (Fluc), are among the most widely used BL systems in biochemical and cell-based assays because of their catalytic oxidation of the d-luciferin (d-LH2) substrate to oxyluciferin generates green-yellow light (∼560 nm) with a high quantum yield (41%). (n.d.). PMC. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

  • Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System. (2018). NIH. [Link]

  • Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (n.d.). HAL open science. [Link]

  • Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. (n.d.). ThaiScience. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications. (n.d.). Taylor & Francis eBooks. [Link]

  • Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature. (2009). ResearchGate. [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). ResearchGate. [Link]

  • Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole. (2015). PubMed. [Link]

  • Computational studies on photophysical properties of molecular aggregates. (2022). ADDI. [Link]

  • A new and versatile fluorescence standard for quantum yield determination. (2001). Physical Chemistry Chemical Physics. [Link]

  • Solvent effect of excited state intramolecular proton transfer in 2-(2′-hydroxyphenyl) benzothiazole upon luminescent properties. (2006). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 2,6-Dihydroxybenzothiazole at Varying pH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the physicochemical properties of heterocyclic compounds like 2,6-dihydroxybenzothiazole is paramount. Its ionization state, which is directly influenced by pH, can significantly alter its biological activity, solubility, and pharmacokinetic profile. UV-Vis spectroscopy is a powerful and accessible technique to probe these pH-dependent changes. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of this compound across a range of pH values, supported by a detailed experimental protocol.

The Influence of pH on the Chromophoric System of this compound

The structure of this compound contains two acidic hydroxyl groups and a weakly basic nitrogen atom within the thiazole ring. The state of protonation of these functional groups is dictated by the pH of the solution. These changes in protonation directly impact the electronic structure of the molecule's chromophore, leading to shifts in the wavelength of maximum absorbance (λmax).

Generally, the deprotonation of a phenolic hydroxyl group leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorbance intensity).[1] This is due to the increased electron-donating ability of the resulting phenoxide ion, which enhances the resonance within the aromatic system. Conversely, protonation of the nitrogen atom in the benzothiazole ring can cause a hypsochromic shift (a shift to a shorter wavelength) by withdrawing electron density from the aromatic system.

The different ionic species of this compound that are expected to exist at varying pH values are illustrated in the following diagram:

G Neutral Neutral (pH < pKa1) Anion1 Monoanion (pKa1 < pH < pKa2) Neutral->Anion1 + OH- Anion1->Neutral + H+ Anion2 Dianion (pH > pKa2) Anion1->Anion2 + OH- Anion2->Anion1 + H+

Caption: Predicted ionization states of this compound at varying pH.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the expected UV-Vis absorption maxima for this compound in its different ionization states. The exact values are hypothetical and would be determined experimentally. The trend of a bathochromic shift with increasing pH is based on the principles of phenolic deprotonation.[1][3]

pH RangePredominant SpeciesExpected λmax (nm)Rationale
Acidic (pH < 7) Neutral~300 - 320Both hydroxyl groups are protonated. The absorption is characteristic of the neutral benzothiazole ring system.
Neutral to Mildly Basic (pH 7-9) Monoanion~320 - 340The first hydroxyl group deprotonates, forming a phenoxide. This increases conjugation, leading to a bathochromic shift.
Strongly Basic (pH > 10) Dianion~340 - 360The second hydroxyl group deprotonates. The presence of two phenoxide ions further extends the conjugation, resulting in an additional bathochromic shift.

Experimental Protocol for Determining pH-Dependent UV-Vis Absorption

This section provides a rigorous, step-by-step methodology for determining the UV-Vis absorption maxima of this compound at various pH values. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Materials and Instrumentation
  • This compound (of the highest purity available)

  • Spectrophotometric grade methanol or ethanol

  • Buffer solutions covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • A calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for this experiment is depicted in the following diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of this compound C Prepare Sample Solutions in each buffer A->C B Prepare Buffer Solutions (pH 2-12) B->C D Calibrate Spectrophotometer with blank buffers C->D and corresponding blanks E Measure UV-Vis Spectra (200-400 nm) D->E F Record λmax and Absorbance at each pH E->F G Plot λmax vs. pH F->G H Plot Absorbance vs. pH (at selected wavelengths) F->H I Determine pKa values H->I

Caption: Experimental workflow for pH-dependent UV-Vis analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of spectrophotometric grade methanol or ethanol. Dilute this solution with deionized water to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M. The organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid significant shifts in pKa values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, ranging from pH 2 to 12, with increments of 0.5 to 1.0 pH unit. Ensure that the buffers themselves do not have significant absorbance in the UV region of interest (200-400 nm).

  • Preparation of Sample Solutions: For each pH value, pipette a fixed volume of the this compound stock solution into a volumetric flask and dilute to the mark with the corresponding buffer solution. Prepare a corresponding blank solution for each pH value containing the same buffer and the same concentration of the organic solvent used for the stock solution.

  • Spectrophotometer Setup and Calibration: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range from 200 to 400 nm. For each pH measurement, use the corresponding blank solution to zero the instrument.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of the this compound solution at each pH. Ensure that the absorbance values are within the linear range of the instrument (typically 0.1 to 1.0). If necessary, adjust the concentration of the stock solution.

  • Data Collection and Analysis: For each spectrum, identify and record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. Plot λmax as a function of pH. Additionally, select wavelengths where the absorbance changes significantly with pH and plot absorbance versus pH for these wavelengths. The pKa values can be determined from the inflection points of these sigmoidal curves.[4]

Conclusion

The UV-Vis absorption spectrum of this compound is highly sensitive to changes in pH due to the protonation and deprotonation of its hydroxyl and thiazole functional groups. By systematically measuring the absorption spectra across a wide pH range, researchers can gain valuable insights into the compound's ionization behavior and determine its pKa values. This information is critical for understanding its properties in various biological and pharmaceutical contexts. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible data, enabling a comprehensive comparison of the spectral properties of this compound under different pH conditions.

References

  • Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. MDPI. [Link]

  • UV-Vis absorbance changes in the course of the irradiation of BT-SH (3... ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Variation of the UV spectra of phenol with the pH increasing. ResearchGate. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. Academia.edu. [Link]

  • Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. ResearchGate. [Link]

  • Determination and Evaluation of Acid Dissociation Constants of Some Substituted 2-Aminobenzothiazole Derivatives. ACS Publications. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. Semantic Scholar. [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]

  • Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Deriv. ACS Publications. [Link]

  • The pK a of an Indicator UV Absorption Spectrophotometry. Bloomsburg University of Pennsylvania. [Link]

  • UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in... ResearchGate. [Link]

  • Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. ResearchGate. [Link]

  • The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. ResearchGate. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias. [Link]

  • (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SciRP.org. [Link]

  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). FooDB. [Link]

  • UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. YouTube. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

Biological activity comparison of 2,6-dihydroxybenzothiazole vs benzothiazole

[1]

Executive Summary

This technical guide contrasts Benzothiazole (BT) , a lipophilic industrial scaffold and environmental pollutant, with its polar metabolite and functional derivative, 2,6-Dihydroxybenzothiazole (2,6-DHBT) . While BT serves primarily as a core pharmacophore and rubber vulcanization accelerator, 2,6-DHBT exhibits distinct biological utility as a chemiluminescence enhancer and a key intermediate in microbial detoxification pathways.

Key Distinction: The introduction of hydroxyl groups at the C2 and C6 positions transforms the molecule from a hydrophobic toxophore (BT) into a hydrophilic, electron-rich substrate (2,6-DHBT) capable of participating in redox cycles and stabilizing radical intermediates in peroxidase-catalyzed reactions.

Part 1: Chemical & Physical Properties

The biological divergence between these two compounds stems directly from their physicochemical properties. BT is lipophilic and membrane-permeable, whereas 2,6-DHBT is polar and water-soluble.

Table 1: Physicochemical Comparison

FeatureBenzothiazole (BT)This compound (2,6-DHBT)
Structure Bicyclic aromatic (Benzene + Thiazole)BT core + Hydroxyls at C2 & C6
Formula C₇H₅NSC₇H₅NO₂S
Solubility Low (Water), High (Organic solvents)Moderate to High (Water/Buffer)
LogP (Lipophilicity) ~2.0 (Membrane permeable)< 1.0 (Polar)
Redox Potential Stable, resistant to mild oxidationLabile, easily oxidized (Antioxidant/Enhancer)
Primary Role Industrial chemical, Pollutant, Drug ScaffoldMetabolite, Chemiluminescence Enhancer
Structural Visualization

The following diagram illustrates the structural relationship and the electronic impact of the hydroxyl substitutions.

GBTBenzothiazole (BT)(Lipophilic Core)DHBTThis compound(Polar, Redox Active)BT->DHBT+ 2x Hydroxyl Groups(C2, C6 Position)Prop1No H-bond DonorsMembrane PermeableBT->Prop1Prop22 H-bond DonorsRadical StabilizerDHBT->Prop2

Figure 1: Structural transition from the Benzothiazole core to the 2,6-Dihydroxy derivative, highlighting the shift in chemical functionality.

Part 2: Biological Activity Profiles

Metabolism and Biodegradation

Benzothiazole is recalcitrant in the environment but can be degraded by specific bacteria (e.g., Rhodococcus spp.).[1][2] 2,6-DHBT appears as a critical transient intermediate in this detoxification pathway.

  • Benzothiazole (BT): Acts as the primary substrate. Its degradation is often the rate-limiting step in wastewater treatment.

  • 2,6-DHBT: Formed via the hydroxylation of 2-hydroxybenzothiazole (OBT).[3][4] It is less toxic than BT and serves as a gateway to ring cleavage (opening the benzene ring).

Pathway Mechanism:

  • Hydroxylation 1: BT

    
     2-Hydroxybenzothiazole (OBT).[3][4]
    
  • Hydroxylation 2: OBT

    
    This compound (2,6-DHBT) .
    
  • Ring Cleavage: 2,6-DHBT

    
     Benzothiazole-2,4,5-triol 
    
    
    Ring Fission (Detoxification).

MetabolismBTBenzothiazole (BT)(Toxic Precursor)OBT2-Hydroxybenzothiazole(Intermediate)BT->OBTMonooxygenaseDHBTThis compound(Key Junction Metabolite)OBT->DHBTHydroxylation (C6)TriolBenzothiazole-2,4,5-triolDHBT->TriolHydroxylationCleavageRing Cleavage Products(Detoxified)Triol->CleavageDioxygenase

Figure 2: Microbial degradation pathway of Benzothiazole showing 2,6-DHBT as the pivotal intermediate prior to ring fission.

Chemiluminescence Enhancement

This is the most distinct "value-add" application of 2,6-DHBT. Unlike BT, which is inert in light-emitting reactions, 2,6-DHBT acts as a potent enhancer in Horseradish Peroxidase (HRP)-catalyzed chemiluminescence assays (e.g., Western Blots, ELISAs).

  • Mechanism: In the oxidation of luminol by HRP, the reaction generates radical intermediates. 2,6-DHBT acts as a radical transfer agent, stabilizing the radical species and facilitating a more efficient energy transfer to luminol, resulting in a brighter and more sustained light emission (up to 1000-fold increase).

  • Comparison:

    • BT: No enhancement effect.

    • 2,6-DHBT: High enhancement index, comparable to p-iodophenol.

Toxicity & Antimicrobial Activity[5][6]
  • Benzothiazole: Exhibits moderate acute toxicity to aquatic life (EC50 ~25 mg/L for Ceriodaphnia dubia). It acts as a general stressor.

  • 2,6-DHBT: Generally lower acute toxicity than parent BT due to higher water solubility and rapid clearance/metabolism. However, hydroxylated benzothiazoles can exhibit specific antimicrobial activity by chelating metal ions (e.g., iron in lipoxygenases) essential for bacterial growth.

Part 3: Experimental Protocols

Protocol A: Chemiluminescence Enhancement Assay

Objective: To quantify the enhancing effect of 2,6-DHBT on HRP-Luminol reactions compared to a BT control.

Materials:

  • HRP (Horseradish Peroxidase) solution (1 ng/mL).

  • Substrate Solution: 1 mM Luminol + 2 mM H₂O₂ in 0.1 M Tris buffer (pH 8.5).

  • Enhancers: 2,6-DHBT (Test) and Benzothiazole (Negative Control) dissolved in DMSO.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2,6-DHBT and BT in DMSO. Dilute to working concentrations (10–100 µM) in Tris buffer.

  • Plate Setup: In a white 96-well luminescence plate, add 50 µL of HRP solution to each well.

  • Enhancer Addition: Add 50 µL of the diluted 2,6-DHBT or BT to respective wells. Incubate for 2 minutes at room temperature.

  • Initiation: Inject 100 µL of Substrate Solution (Luminol/H₂O₂) into each well.

  • Measurement: Immediately read luminescence (RLU) using a plate reader in kinetic mode (read every 30 seconds for 10 minutes).

  • Analysis: Calculate the Signal-to-Noise ratio (S/N) = (RLU_Enhancer / RLU_Buffer).

Expected Results:

  • BT: S/N ratio ≈ 1.0 (No enhancement).

  • 2,6-DHBT: S/N ratio > 50.0 (Significant enhancement).

Protocol B: Microbial Degradation Analysis

Objective: To track the conversion of BT to 2,6-DHBT by Rhodococcus strains.

  • Culture: Inoculate Rhodococcus sp. in mineral salt medium (MSM) containing 100 mg/L Benzothiazole as the sole carbon source.

  • Sampling: Collect 1 mL aliquots every 24 hours for 5 days.

  • Extraction: Centrifuge to remove cells. Acidify supernatant to pH 2.0 and extract with ethyl acetate.

  • Detection (HPLC-UV/MS): Analyze extracts using a C18 column.

    • Mobile Phase: Acetonitrile:Water (gradient).

    • Detection: 254 nm (BT) and 280 nm (Metabolites).

  • Validation: 2,6-DHBT will appear as a more polar peak (earlier retention time) than BT. Confirm mass (m/z 167 for [M+H]⁺).

Part 4: Comparative Data Summary

Table 2: Biological Activity Metrics

MetricBenzothiazoleThis compoundSource
Aquatic Toxicity (EC50) ~25 mg/L (C. dubia)> 50 mg/L (Estimated, lower toxicity)[1, 2]
Luminol Enhancement 1.0x (Baseline)> 100x (Potent Enhancer)[3]
Lipoxygenase Inhibition InactiveActive (Iron chelation via -OH)[4]
Biodegradability Recalcitrant (Slow)Labile (Rapid ring cleavage)[5]

References

  • Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology. Link

  • De Wever, H., et al. (2001). Toxicity of 2-mercaptobenzothiazole and its degradation products to Ceriodaphnia dubia. Environmental Toxicology and Chemistry. Link

  • Kricka, L. J., et al. (2000). Stabilized formulations for chemiluminescent assays. US Patent 6,602,679. Link

  • Pontiki, E., et al. (2023). Thiocarbohydrazone and Chalcone-Derived 3,4-Dihydropyrimidinethione as Lipid Peroxidation and Soybean Lipoxygenase Inhibitors.[5] ACS Omega. Link

  • Haroune, N., et al. (2002).[4] Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology. Link

Comparative Structural Guide: 6-Hydroxybenzothiazol-2(3H)-one (6-OH-BZO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxybenzothiazol-2(3H)-one (6-OH-BZO) represents a critical scaffold in medicinal chemistry, functioning both as a primary metabolite of the ALS drug Riluzole and a structural precursor to bioluminescent luciferin analogs.

This guide provides a comparative crystallographic and physicochemical analysis of 6-OH-BZO against its parent scaffold (Benzothiazol-2(3H)-one ) and its pharmaceutical progenitor (Riluzole ). For drug development professionals, understanding the solid-state behavior of 6-OH-BZO is vital for controlling polymorphism in formulation and predicting metabolic clearance rates.

Key Insight: Unlike the parent benzothiazolone, which relies solely on amide-like N-H···O interactions, the 6-hydroxyl group in 6-OH-BZO introduces a secondary hydrogen-bonding vector. This significantly alters crystal packing density, melting point, and aqueous solubility, necessitating modified crystallization protocols described herein.

Structural Context & Tautomeric Stability

The Tautomeric Equilibrium

In solution, 6-OH-BZO exists in equilibrium between the lactam (keto) and lactim (enol) forms. However, X-ray crystallographic data of benzothiazolone derivatives consistently demonstrates a preference for the lactam (2(3H)-one) tautomer in the solid state.

  • Lactam Form (Dominant): Characterized by a C=O carbonyl bond (approx. 1.22 Å) and an N-H bond.[1] This form maximizes lattice energy through the formation of centrosymmetric dimers.

  • Lactim Form (Minor): Characterized by a C-OH and C=N bond; typically observed only when N-alkylation prevents lactam formation.

The "Hydroxyl Effect" on Crystal Packing

The introduction of the -OH group at the C6 position disrupts the simple planar stacking observed in the parent molecule.

  • Parent (Benzothiazol-2(3H)-one): Forms 1D chains or dimers via

    
     interactions (Graph Set 
    
    
    
    ).
  • 6-OH-BZO: The C6-OH acts as both a donor and acceptor. This typically forces the crystal lattice into a 2D sheet or 3D network structure, linking the amide dimers laterally. This results in a higher melting point and increased lattice energy compared to the parent.

Comparative Data Analysis

The following table contrasts 6-OH-BZO with its structural alternatives. Note the shift in physicochemical properties driven by the H-bond donor count.

Feature6-Hydroxybenzothiazol-2(3H)-one Benzothiazol-2(3H)-one (Parent) Riluzole (Drug)
Molecular Formula



MW ( g/mol ) 167.19151.19234.20
Primary H-Bond Motif

(Amide) +


(Amide Dimer)

(Amine-Nitrogen)
H-Bond Donors 2 (NH, OH)1 (NH)1 (NH2)
H-Bond Acceptors 3 (C=O, OH, S)2 (C=O, S)4 (N, O, F)
Pred.[1][2][3][4][5][6][7][8][9][10][11] Melting Point 190–211 °C (High Stability)~136 °C119 °C
Crystal Habit Prisms/Plates (Solvent Dependent)NeedlesCrystalline Powder
Solubility (Water) Moderate (pH dependent)LowLow

Visualization of Interactions[6][12]

The following diagram illustrates the tautomeric preference and the resulting intermolecular network logic derived from crystallographic principles.

G cluster_0 Crystallographic Driving Forces Lactim Lactim Form (Solvent/Minor) Lactam Lactam Form (Solid State Dominant) Lactim->Lactam Tautomerization (Crystallization) Dimer Centrosymmetric Dimer (R2,2(8)) Lactam->Dimer N-H...O=C Interaction Network 3D H-Bond Network (High MP) Dimer->Network 6-OH...O/N Lateral Bonding

Figure 1: Tautomeric stabilization pathway leading to the high-melting crystal network of 6-OH-BZO.

Experimental Protocols

To obtain high-quality single crystals for X-ray diffraction (XRD) or pharmaceutical polymorph screening, the following self-validating protocol is recommended.

Synthesis of 6-OH-BZO (Hydrolysis Route)

Rationale: Direct synthesis ensures high purity, essential for defect-free crystal growth.

  • Precursor: Dissolve 2-amino-6-hydroxybenzothiazole (1.0 eq) in 50%

    
    .
    
  • Diazotization: Cool to 0–5 °C. Add

    
     (1.2 eq) dropwise. Control: Maintain temp <5 °C to prevent decomposition.
    
  • Hydrolysis: Transfer the diazonium salt solution into boiling dilute

    
     (10%). Reflux for 30 mins.
    
  • Isolation: Cool to RT. The product precipitates.[5][8] Filter and wash with cold water.

  • Purification: Recrystallize initially from hot ethanol/water (1:1).

Crystallization for X-Ray Analysis

Method: Slow Evaporation vs. Vapor Diffusion.

Protocol A: Slow Evaporation (For Polymorph I)

  • Prepare a saturated solution of 6-OH-BZO in Methanol/DCM (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

  • Cover with parafilm and poke 3–4 pinholes.

  • Store at 4 °C in a vibration-free environment.

  • Result: Block-like crystals typically form within 48–72 hours.

Protocol B: Vapor Diffusion (For High-Quality Diffraction)

  • Inner Vial: Dissolve 20 mg 6-OH-BZO in 2 mL DMF (high solubility).

  • Outer Vial: Place inner vial (uncapped) inside a larger jar containing 10 mL Water or Diethyl Ether (anti-solvent).

  • Seal the outer jar tightly.

  • Mechanism: The anti-solvent slowly diffuses into the DMF, increasing supersaturation gently.

  • Result: High-quality prisms suitable for SC-XRD.

Workflow Visualization

Workflow Start Crude 6-OH-BZO Solvent Solvent Selection (MeOH vs DMF) Start->Solvent Filter Micro-Filtration (0.45 µm) Solvent->Filter Remove Nuclei Method Method Choice Filter->Method Evap Slow Evaporation (Thermodynamic Product) Method->Evap High Volatility Diff Vapor Diffusion (Kinetic Control) Method->Diff Low Solubility Analysis X-Ray Diffraction (SC-XRD) Evap->Analysis Diff->Analysis

Figure 2: Decision tree for crystallizing 6-OH-BZO based on solvent compatibility.

Implications for Drug Design

For researchers developing neuroprotective agents (e.g., MAO-B inhibitors):

  • Bioavailability: The high lattice energy of 6-OH-BZO (due to the extra OH bond) suggests it will have lower dissolution rates than non-hydroxylated analogs. Formulation strategies (e.g., amorphous solid dispersions) may be required.

  • Metabolic Stability: 6-OH-BZO is a Phase I metabolite. Its accumulation in crystalline deposits in renal tubules is a potential toxicological risk if solubility limits are exceeded; however, its moderate aqueous solubility usually mitigates this compared to purely lipophilic analogs.

References

  • Al-Saad, O.M., et al. (2024).[4][10] "Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity."[4][5][9][10][12] European Journal of Medicinal Chemistry, 269, 116266.[10] Link[9][10]

  • Saeed, A., et al. (2012).[7] "6-Methoxy-1,3-benzothiazol-2-amine."[7] Acta Crystallographica Section E, 68(7), o2171. Link

  • Kolate, S., et al. (2018).[11] "Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives." Semantic Scholar. Link

  • Chesick, J.P., & Donohue, J. (1971).[6] "The crystal and molecular structure of 2-mercaptobenzothiazole." Acta Crystallographica Section B, 27(7), 1441-1444. (Foundational reference for benzothiazole packing). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,6-Dihydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

2,6-Dihydroxybenzothiazole (CAS: 2407-75-2) is a critical benzothiazole derivative, primarily utilized as a precursor in the synthesis of D-Luciferin (firefly luciferin). While often handled in milligram quantities for bioluminescence assays, scale-up synthesis requires rigorous adherence to safety protocols due to its phenolic and sulfur-containing moieties.

The Core Directive: Improper disposal of benzothiazoles poses environmental risks due to their persistence and potential aquatic toxicity. Furthermore, the sulfur content requires specific waste stream segregation to prevent damage to standard catalytic incinerators or the release of sulfur oxides (


) without appropriate scrubbing.

This guide provides a self-validating workflow for the containment and disposal of this compound, ensuring compliance with RCRA standards and Good Laboratory Practice (GLP).

Hazard Assessment & Chemical Logic

Before disposal, the chemical nature of the waste must be understood to prevent incompatibility incidents.

Chemical Profile
PropertyDataOperational Implication
CAS Number 2407-75-2Unique identifier for waste labeling.
Functional Groups Phenol (-OH), Thiazole (S/N ring)Sensitive to oxidation; acidic protons.
Physical State Solid (Powder)Dust generation risk; requires particulate controls.
Acidity (pKa) ~7-9 (Phenolic)Incompatible with strong bases and oxidizers.
Elemental Concern Sulfur (S)Critical: Must be flagged for incineration scrubbers.
Risk Analysis (GHS Classification)

Based on structural analogs (benzothiazoles/resorcinols), treat this compound with the following precautionary assumptions:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[1][2][4]

Expert Insight: The presence of two hydroxyl groups on the benzothiazole ring increases its electron density, making it susceptible to rapid oxidation. Waste containers must be tightly sealed not just to prevent spills, but to prevent the formation of degradation products that may complicate chemical identification during waste intake.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this chemical from incompatible streams immediately upon generation.

Incompatibility Matrix
  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): STRICTLY PROHIBITED. The electron-rich phenolic ring can react exothermically, posing a fire hazard.

  • Strong Bases (e.g., NaOH): Avoid mixing. Deprotonation forms salts that may alter solubility and complicate incineration parameters.

Waste Stream Classification

Assign this compound to the following stream:

  • Primary Category: Non-Halogenated Organic Solid.

  • Secondary Tag: "Sulfur-Containing" (Essential for EHS compliance).

Detailed Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Minimum thickness 0.11 mm). Double-gloving recommended if handling solutions.

  • Respiratory: N95 particulate respirator or work within a certified Fume Hood (Face velocity > 100 fpm).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

Phase 2: Waste Containerization

Scenario A: Solid Waste (Pure Powder)

  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer powder using a disposable spatula. Do not generate dust.[1][3][4][5]

  • Wipe Down: Wipe the exterior of the container and the spatula with a solvent-dampened Kimwipe. Dispose of the Kimwipe and spatula in the same container.

  • Seal: Screw the cap on tightly. Tape the cap if the waste will be stored for >1 week.

Scenario B: Liquid Waste (Reaction Mother Liquor)

  • Solvent Check: Ensure the solvent (e.g., DMF, DMSO, Methanol) is compatible with the waste container (HDPE is generally safe).

  • Segregation: Pour into a "Non-Halogenated Organic Solvent" carboy.

  • Precipitation Risk: If the concentration is high, the solute may precipitate upon mixing with other waste. Best Practice: Keep separate if concentration >5%.

Phase 3: Labeling & Documentation

Every container must carry a hazardous waste label with the following specific data:

  • Chemical Name: "this compound" (Do not use abbreviations like "DHBT").[6]

  • Hazards: Check "Irritant" and "Toxic".

  • Constituents: If in solution, list all solvents and their approximate % volume.

Visual Workflow: The "Safe-Path" Decision Tree

The following diagram illustrates the logical flow for handling this specific chemical waste, ensuring no critical step is missed.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath Segregation CRITICAL CHECK: Isolate from Oxidizers SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-mouth HDPE/Glass Labeling Labeling: 1. Full Chemical Name 2. 'Sulfur-Containing' 3. Hazard: Irritant ContainerSolid->Labeling ContainerLiquid Container: Solvent Carboy (HDPE) ContainerLiquid->Labeling Segregation->ContainerSolid If Solid Segregation->ContainerLiquid If Liquid Disposal Final Disposal: High-Temp Incineration (with Scrubber) Labeling->Disposal

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Emergency Contingencies

Accidental Spillage
  • Dry Spill: Do not sweep dry dust if possible (aerosolization risk). Cover with a wet paper towel to dampen, then scoop into a waste jar.

  • Wet Spill: Absorb with vermiculite or a universal spill pad. Do not use paper towels for large liquid spills if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent (1% Alconox) followed by water.

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. The phenol group can penetrate skin; do not use organic solvents (like ethanol) to wash, as this increases absorption.

  • Eye Contact: Flush for 15 minutes at an eyewash station.

References

  • PubChem. (n.d.). This compound (Compound).[4][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Navigating the Uncharted: A Preliminary Guide to Personal Protective Equipment for 2,6-Dihydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the dynamic landscape of drug discovery and development, researchers often encounter novel compounds for which comprehensive safety data is not yet readily available. This guide addresses the safe handling of 2,6-Dihydroxybenzothiazole, a compound for which a specific Safety Data Sheet (SDS) is not widely accessible at the time of this writing. Therefore, this document provides preliminary, essential guidance based on the known hazards of structurally similar compounds. It is imperative that researchers treat this guide as a foundational resource and conduct a thorough, substance-specific risk assessment upon obtaining the official SDS for this compound.

Understanding the Potential Hazards: A Profile Based on Analogs

Given the absence of a specific SDS, we will construct a potential hazard profile for this compound by examining related compounds such as 2,6-dihydroxybenzoic acid and other benzothiazole derivatives. This conservative approach assumes that this compound may exhibit similar toxicological properties.

Potential Hazards Include:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

It is also prudent to consider that some benzothiazole derivatives can act as skin sensitizers.[3] Therefore, minimizing all routes of exposure is paramount.

The Core Defense: Selecting Appropriate Personal Protective Equipment

The selection of Personal Protective Equipment (PPE) is the cornerstone of safe laboratory practice. The following recommendations are based on the potential hazards identified above and are designed to provide a robust barrier against exposure.

Summary of Recommended PPE
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a good barrier against a range of chemicals. Double-gloving is recommended for extended handling periods or when working with larger quantities. Change gloves immediately if contaminated, torn, or after a maximum of 30-60 minutes of use.[4]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or when handling larger quantities.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the solid compound or preparing solutions. A surgical mask is not a substitute for a respirator.[5]Prevents the inhalation of fine dust particles or aerosols. The use of a respirator requires a formal respiratory protection program, including fit-testing and training.[5]
Protective Clothing A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron over the lab coat is recommended for procedures with a high splash potential.Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plans: From Preparation to Disposal

A meticulous and well-rehearsed workflow is critical to minimizing the risk of exposure. The following step-by-step protocols provide a framework for the safe handling of this compound.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection and prevent cross-contamination.

Donning_PPE cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Lab Coat Inspect->LabCoat Proceed if intact Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (over cuffs) Goggles->Gloves

Caption: PPE Donning Sequence.

Doffing PPE: The Art of Safe Removal

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.

Doffing_PPE cluster_removal Doffing Sequence Gloves 1. Gloves (peel off) Gown 2. Lab Coat (turn inside out) Gloves->Gown Goggles 3. Goggles/Face Shield Gown->Goggles Respirator 4. Respirator (from behind) Goggles->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash

Caption: PPE Doffing Sequence.

Spill Response Plan

In the event of a spill, a swift and organized response is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, a lab coat, and an N95 respirator.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.

  • Clean the Area: Carefully collect the absorbed material and contaminated items and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[3]

Disposal Plan

All materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, are to be considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal: Follow your institution's hazardous waste disposal procedures.

Emergency Procedures: Immediate Actions

In the case of personal exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The principles of safe chemical handling are not merely a set of rules but a mindset that prioritizes the well-being of every member of the research team. While this guide provides a foundational framework for handling this compound in the absence of a specific SDS, it is a starting point. The ultimate responsibility for safety lies with the individual researcher and their institution. Always prioritize obtaining the specific Safety Data Sheet for any compound you work with and conduct a thorough risk assessment before beginning any new procedure.

References

  • MedChemExpress. (2025, July 24). 2,6-Dihydroxybenzoic acid Safety Data Sheet.
  • Cambridge Isotope Laboratories. (2018, June 12). 2-HYDROXYBENZOIC ACID (D6, 97%) Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dihydroxyacetophenone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • EHSO. (2025-2026). Chemical Hazards. In EHSO Manual.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from the Centers for Disease Control and Prevention.
  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Acros Organics. (2025, December 18).
  • Fisher Scientific. (n.d.). Methyl 2,6-dihydroxybenzoate Safety Data Sheet.
  • Avagyan, R., et al. (2015). Benzothiazole, benzotriazole, and their derivates in clothing textiles—a potential source of environmental pollutants and human exposure. Environmental Science and Pollution Research, 22, 5842–5849.
  • Fisher Scientific. (2025, December 21). 2(3H)-Benzothiazolone Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.

Sources

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2,6-Dihydroxybenzothiazole

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